FTI-2153 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S.C2HF3O2/c1-17-6-4-5-7-20(17)22-12-18(13-26-14-19-15-27-16-28-19)8-9-21(22)24(30)29-23(10-11-33-3)25(31)32-2;3-2(4,5)1(6)7/h4-9,12,15-16,23,26H,10-11,13-14H2,1-3H3,(H,27,28)(H,29,30);(H,6,7)/t23-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKNQRCLUQTFRP-BQAIUKQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)OC.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)OC.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31F3N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of FTI-2153 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTI-2153 TFA is a potent and highly selective peptidomimetic inhibitor of farnesyltransferase (FTase), a crucial enzyme in the post-translational modification of a variety of proteins implicated in cell signaling and proliferation. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular targets, the resultant signaling pathway disruptions, and the ultimate impact on cell cycle progression. Through a comprehensive review of preclinical data, this document provides an in-depth understanding of how this compound exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.
Introduction: Targeting Protein Farnesylation
Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid is covalently attached to a cysteine residue within a C-terminal "CaaX" motif of a target protein. This process is catalyzed by the enzyme farnesyltransferase (FTase). The addition of this lipophilic farnesyl group facilitates the anchoring of proteins to cellular membranes, a prerequisite for their proper localization and function in various signal transduction pathways.
Many proteins involved in oncogenesis, most notably members of the Ras superfamily of small GTPases, are dependent on farnesylation for their biological activity. By inhibiting FTase, Farnesyltransferase Inhibitors (FTIs) like this compound prevent the localization and function of these key signaling proteins, thereby disrupting downstream pathways that control cell growth, proliferation, and survival.
Core Mechanism of Action: Inhibition of Farnesyltransferase
This compound functions as a highly potent and selective inhibitor of FTase. Its primary mechanism involves competing with the protein substrate for the active site of the enzyme, thereby preventing the transfer of the farnesyl group from FPP to the target protein.
Molecular Targets of this compound
The inhibitory action of this compound affects a range of farnesylated proteins critical for cellular function and implicated in cancer. These include:
-
Ras Superfamily Proteins:
-
H-Ras: A key proto-oncogene that, when activated, drives cell proliferation through the MAPK/ERK pathway. This compound effectively blocks the processing of H-Ras.[1][2]
-
Rheb (Ras homolog enriched in brain): A direct activator of the mTORC1 complex, a central regulator of cell growth and metabolism.
-
-
Mitotic Proteins:
-
CENP-E and CENP-F: Kinetochore-associated proteins involved in chromosome alignment and spindle checkpoint signaling. While farnesylated, studies have shown that FTI-2153 does not affect their localization to the kinetochore.[3]
-
Spindly: A protein crucial for the recruitment of dynein to kinetochores, a process essential for proper chromosome segregation during mitosis.
-
Quantitative Inhibition Data
The potency of this compound has been quantified through various in vitro assays.
| Target | IC50 Value | Cell Lines / Conditions | Reference |
| Farnesyltransferase (FTase) | 1.4 nM | In vitro enzyme assay | [1][2] |
| H-Ras Processing | 10 nM | Cellular assay |
Disruption of Key Signaling Pathways
By inhibiting the farnesylation of its target proteins, this compound disrupts two major signaling networks crucial for cancer cell proliferation and survival: the Ras-MAPK pathway and the Rheb-mTOR pathway.
Inhibition of the Ras-MAPK Signaling Pathway
The Ras proteins, upon farnesylation and membrane localization, are activated by upstream signals (e.g., growth factors). Activated Ras then initiates a phosphorylation cascade through Raf, MEK, and ERK, ultimately leading to the transcription of genes that promote cell proliferation. This compound's inhibition of H-Ras farnesylation prevents its membrane association and subsequent activation, thereby blocking this pro-proliferative pathway.
Inhibition of the Rheb-mTOR Signaling Pathway
Rheb, a member of the Ras superfamily, is a direct activator of the mTORC1 complex. Farnesylation is essential for Rheb's localization to endomembranes and its interaction with mTORC1. FTI-2153 disrupts the farnesylation of Rheb, preventing its association with its endogenous inhibitor FKBP38. This allows FKBP38 to bind and inactivate mTOR, leading to a downstream reduction in protein synthesis and cell growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. The farnesyltransferase inhibitor, FTI-2153, blocks bipolar spindle formation and chromosome alignment and causes prometaphase accumulation during mitosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
FTI-2153 TFA: A Technical Guide to a Potent Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTI-2153 is a potent and highly selective non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase).[1] As a trifluoroacetic acid (TFA) salt, it exhibits significant anti-cancer activity by targeting the post-translational modification of key signaling proteins, most notably Ras. This technical guide provides a comprehensive overview of FTI-2153 TFA, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Core Concepts and Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of farnesyltransferase (FTase), an enzyme responsible for the farnesylation of a number of cellular proteins. Farnesylation is a crucial post-translational modification that involves the attachment of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of a target protein. This lipid modification facilitates the anchoring of these proteins to the cell membrane, a prerequisite for their biological activity.
The Ras family of small GTPases are key targets of farnesylation and are frequently mutated in human cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. By inhibiting FTase, FTI-2153 prevents the farnesylation and subsequent membrane localization of Ras, thereby blocking its oncogenic signaling.
Beyond its effects on Ras, FTI-2153 also impacts mitotic progression. It has been shown to inhibit the formation of bipolar spindles during mitosis, leading to an accumulation of cells in prometaphase with a characteristic "rosette-like" chromosome morphology.[2] This effect on mitosis appears to be independent of the Ras and p53 mutation status of the cells. Interestingly, this mitotic disruption is not due to the inhibition of farnesylation of the centromeric proteins CENP-E and CENP-F, as FTI-2153 does not affect their localization to the kinetochores.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of FTI-2153
| Target | IC50 | Reference |
| Farnesyltransferase (FTase) | 1.4 nM | [1] |
| H-Ras Processing | 10 nM |
Table 2: Cellular Activity of FTI-2153
| Cell Line | Assay | Concentration | Effect | Reference |
| T-24 (Bladder Carcinoma) | Growth Inhibition | 15 µM | 38% inhibition | |
| Calu-1 (Lung Carcinoma) | Growth Inhibition | 15 µM | 36% inhibition | |
| A-549 (Lung Carcinoma) | Mitotic Arrest | 15 µM | Accumulation in prometaphase | |
| HT1080 (Fibrosarcoma) | Mitotic Phase Distribution | Not Specified | Prometaphase: 5% (control) vs 55% (treated) | |
| HFF (Human Foreskin Fibroblast) | Mitotic Phase Distribution | Not Specified | Similar large changes to HT1080 | |
| OVCAR3 (Ovarian Carcinoma) | Mitotic Phase Distribution | Not Specified | Smaller changes compared to HT1080 | |
| T-24 (Bladder Carcinoma) | Mitotic Phase Distribution | Not Specified | No significant effect | |
| NIH3T3 (Mouse Embryonic Fibroblast) | Mitotic Phase Distribution | Not Specified | No significant effect |
Experimental Protocols
Farnesyltransferase Inhibition Assay
This protocol is adapted from the methods used to characterize novel farnesyltransferase inhibitors.
Materials:
-
Recombinant farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP), [³H]-labeled
-
Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Stop Solution: 1 M HCl
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, combine the assay buffer, recombinant FTase, and the this compound dilution (or DMSO for control).
-
Initiate the reaction by adding the biotinylated Ras peptide substrate and [³H]-FPP.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a 96-well filter plate and wash with distilled water to remove unincorporated [³H]-FPP.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Growth Inhibition Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the effect of this compound on cell proliferation.
Materials:
-
Human tumor cell lines (e.g., A-549, Calu-1)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound (or medium with DMSO as a control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the IC50 value.
Microtubule Immunostaining
This protocol describes the visualization of microtubules in cells treated with this compound to observe its effects on spindle formation.
Materials:
-
Human tumor cell lines (e.g., A-549) grown on glass coverslips
-
This compound
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.5% Triton X-100 in PBS
-
Blocking Solution: 3% BSA in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: FITC-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with 15 µM this compound (or DMSO as a control) for the desired time (e.g., 24 hours).
-
Wash the cells with PBS.
-
Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with the permeabilization solution for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the coverslips in the blocking solution for 30 minutes at room temperature.
-
Incubate the coverslips with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the coverslips with the FITC-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using the mounting medium.
-
Visualize the cells using a fluorescence microscope.
Visualizations
Signaling Pathway
Caption: this compound inhibits farnesyltransferase, preventing Ras localization and signaling.
Experimental Workflow: Farnesyltransferase Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of FTI-2153 on FTase.
Logical Relationship: FTI-2153's Dual Anti-Cancer Effects
Caption: FTI-2153 exerts anti-cancer effects via two distinct mechanisms.
References
An In-depth Technical Guide on FTI-2153 TFA and its Impact on H-Ras Processing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of FTI-2153 TFA, a potent farnesyltransferase inhibitor, and its effects on the processing and signaling of H-Ras. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to serve as a valuable resource for researchers in oncology and drug development.
Introduction
The Ras family of small GTPases, particularly H-Ras, are critical regulators of cellular growth, differentiation, and survival. Their proper function is contingent on a series of post-translational modifications, initiated by the enzyme farnesyltransferase (FTase), which facilitates their localization to the plasma membrane. Dysregulation of Ras signaling, often through mutations, is a hallmark of many cancers, making the enzymes involved in Ras processing attractive targets for therapeutic intervention. This compound is a highly selective and potent inhibitor of FTase, which has been investigated for its anti-cancer properties, primarily through its ability to disrupt H-Ras processing and subsequent signaling cascades.
This compound: Mechanism of Action and Efficacy
This compound is a potent and highly selective inhibitor of farnesyltransferase (FTase) with an IC50 of 1.4 nM.[1] It demonstrates remarkable selectivity, being over 3000-fold more potent at inhibiting the processing of H-Ras (IC50 of 10 nM) compared to Rap1A.[1] This inhibition of farnesylation prevents the necessary lipid modification of H-Ras, leading to its mislocalization and subsequent inactivation.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting FTase, H-Ras processing, and cancer cell growth.
| Target | Inhibitor | IC50 | Reference |
| Farnesyltransferase (FTase) | This compound | 1.4 nM | [1] |
| H-Ras Processing | This compound | 10 nM | [1] |
| Cell Line | Cancer Type | FTI-2153 Concentration | Growth Inhibition | Reference |
| T-24 | Bladder Cancer | 15 µM | 38% | [1] |
| Calu-1 | Lung Cancer | 15 µM | 36% | |
| A-549 | Lung Cancer | 15 µM | 25% | |
| OVCAR3 | Ovarian Cancer | 15 µM | 22% | |
| NIH3T3 | Fibrosarcoma | 15 µM | 8% | |
| HFF | Human Foreskin Fibroblast | 15 µM | 8% | |
| HT-1080 | Fibrosarcoma | 15 µM | 13% |
H-Ras Processing and Signaling Pathways
The biological activity of H-Ras is critically dependent on its localization to the inner leaflet of the plasma membrane. This is achieved through a series of post-translational modifications.
H-Ras Post-Translational Processing Pathway
Caption: H-Ras post-translational modification pathway and the inhibitory action of FTI-2153.
H-Ras Downstream Signaling
Once localized to the plasma membrane, active GTP-bound H-Ras initiates downstream signaling cascades, primarily the Raf-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation. Inhibition of H-Ras processing by FTI-2153 disrupts these signaling events. However, studies have shown that this can sometimes lead to a compensatory upregulation of these pathways.
Caption: H-Ras downstream signaling pathways and the point of intervention by FTI-2153.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on H-Ras processing and function.
Farnesyltransferase (FTase) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits for the quantitative determination of FTase activity.
Materials:
-
FTase enzyme
-
Farnesyl pyrophosphate (FPP) substrate
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl2, 2 mM DTT)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 550 nm)
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing assay buffer, FPP, and the dansylated peptide substrate.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay: a. To each well of the microplate, add the FTase enzyme. b. Add the desired concentration of this compound or vehicle control. c. Initiate the reaction by adding the reaction mixture. d. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measurement: Measure the fluorescence intensity at Ex/Em = 340/550 nm. The increase in fluorescence corresponds to the farnesylation of the dansylated peptide.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot for H-Ras Processing
This protocol is used to visualize the shift in molecular weight of H-Ras upon inhibition of farnesylation. Unprocessed H-Ras migrates slower than its processed, farnesylated counterpart.
Materials:
-
Cell lines of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against H-Ras
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-H-Ras antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. The appearance of a higher molecular weight band or an increase in its intensity with increasing this compound concentration indicates the accumulation of unprocessed H-Ras.
Immunofluorescence for H-Ras Localization
This protocol allows for the visualization of H-Ras subcellular localization and its alteration upon this compound treatment.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against H-Ras
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound or vehicle control.
-
Fixation and Permeabilization: a. Wash cells with PBS and fix with 4% PFA for 15 minutes. b. Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Immunostaining: a. Block with blocking buffer for 30 minutes. b. Incubate with the primary anti-H-Ras antibody for 1 hour. c. Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Mounting and Imaging: Wash with PBS, stain the nuclei with DAPI, and mount the coverslips on microscope slides. Visualize the subcellular localization of H-Ras using a fluorescence microscope. In untreated cells, H-Ras should primarily be at the plasma membrane, while this compound treatment is expected to cause a shift to a more diffuse cytosolic and/or perinuclear localization.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on H-Ras.
Caption: A logical workflow for characterizing the effects of FTI-2153 on H-Ras.
Conclusion
This compound is a potent and selective inhibitor of farnesyltransferase that effectively blocks the post-translational processing of H-Ras. This disruption of H-Ras localization leads to the inhibition of its downstream signaling pathways and can result in reduced cancer cell proliferation. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of farnesyltransferase inhibitors as potential cancer therapeutics. Further research is warranted to fully elucidate the complex cellular responses to FTase inhibition and to optimize the clinical application of compounds like this compound.
References
The Impact of FTI-2153 TFA on Cell Cycle Progression: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the cellular effects of FTI-2153 TFA, a potent and highly selective non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase).[1] Primarily developed as an anti-cancer agent, this compound's mechanism of action centers on the disruption of post-translational modification of key signaling proteins, leading to significant alterations in cell cycle progression. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.
This compound is a powerful inhibitor of FTase with an IC50 of 1.4 nM.[1][2] It demonstrates high selectivity, being over 3000-fold more potent at inhibiting the processing of H-Ras (IC50 of 10 nM) compared to Rap1A.[1][2] While initially designed to target the Ras signaling pathway, the anti-tumor activities of farnesyltransferase inhibitors (FTIs) like FTI-2153 are now understood to extend beyond Ras, affecting other farnesylated proteins that are critical for cell cycle regulation.
Core Mechanism of Action: Inhibition of Farnesylation
Farnesylation is a crucial post-translational modification where a 15-carbon farnesyl pyrophosphate is attached to a cysteine residue within a C-terminal "CaaX" motif of a target protein. This process is catalyzed by farnesyltransferase. This lipid modification is essential for the proper subcellular localization and function of numerous proteins involved in signal transduction and cell cycle control, including members of the Ras superfamily of small GTPases.
By inhibiting FTase, FTI-2153 prevents the farnesylation of these target proteins, disrupting their ability to anchor to the cell membrane and engage in downstream signaling cascades. This disruption is a key contributor to the compound's anti-proliferative effects.
Figure 1: FTI-2153's primary mechanism of inhibiting FTase to block Ras farnesylation.
Effects of FTI-2153 on Cell Cycle Progression
This compound exerts a multi-faceted impact on the cell cycle, primarily causing a significant arrest in the M-phase (mitosis), with some evidence also pointing to a G0/G1 phase block. The specific cellular outcome can be dependent on the cell line and experimental conditions.
Mitotic Arrest: Disruption of Spindle Formation
A primary consequence of FTI-2153 treatment is the accumulation of cells in mitosis, specifically in prometaphase. This arrest is a direct result of the compound's ability to inhibit the formation of a normal bipolar spindle. Instead, treated cells form monoasteral spindles, where chromosomes arrange in a characteristic rosette or ring-like morphology around a single microtubule-organizing center. This prevents proper chromosome alignment at the metaphase plate, triggering the mitotic checkpoint and halting cell division.
This effect on spindle formation is thought to be mediated by the inhibition of farnesylation of centromere-associated proteins, such as CENP-E and CENP-F, which are essential for mitotic progression. Notably, the ability of FTI-2153 to induce mitotic arrest has been observed to be independent of the Ras and p53 mutation status of the cancer cells.
G0/G1 Phase Arrest: An Alternative Pathway
In some cellular contexts, FTIs can induce a G0/G1 cell cycle arrest. This mechanism is proposed to be independent of Ras inhibition and instead involves the proteasome pathway. By inhibiting the chymotrypsin-like activity of the proteasome, these compounds prevent the degradation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. The accumulation of these CKIs leads to the inhibition of cyclin D1/CDK4/6 and cyclin E/CDK2 complexes, which are essential for the G1/S transition, thereby causing cells to arrest in G1.
Figure 2: Proposed mechanism of FTI-induced G1 arrest via proteasome inhibition.
Quantitative Analysis of Cell Cycle Effects
The following tables summarize the quantitative effects of FTI-2153 on mitotic phase distribution and bipolar spindle formation across various cell lines.
| Cell Line | Treatment | Prometaphase (%) | Telophase/Cytokinesis (%) |
| HT1080 | Control | 5% | 85% |
| FTI-2153 | 55% | 35% |
Table 1: Effect of FTI-2153 on Mitotic Phase Distribution in HT1080 Cells.
| Cell Line Type | Treatment | Cells with Bipolar Spindles (%) |
| Malignant Cancer Cells | Control | 67-92% |
| FTI-2153 | 2-28% | |
| Normal Primary Fibroblasts | Control | 67-92% |
| FTI-2153 | 2-28% |
Table 2: Inhibition of Bipolar Spindle Formation by FTI-2153.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of FTI-2153.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Plate cells (e.g., A-549, Calu-1) at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 15 µM) or vehicle control for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, then neutralize with complete medium.
-
Fixation: Centrifuge the cell suspension and discard the supernatant. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Protocol 2: Immunofluorescence Staining for Microtubules and DNA
This method is used to visualize the mitotic spindle and chromosome morphology.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish. Treat with this compound or vehicle control as described in Protocol 1.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with a suitable fixative (e.g., 4% paraformaldehyde). Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., bovine serum albumin in PBS). Incubate the cells with a primary antibody against α-tubulin. After washing, incubate with a fluorescently labeled secondary antibody.
-
DNA Staining: Counterstain the cell nuclei with a DNA-intercalating dye such as 4',6-diamidino-2-phenylindole (DAPI).
-
Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Capture images to analyze spindle formation and chromosome alignment.
Figure 3: Workflow for analyzing FTI-2153's effects on cell cycle and morphology.
Conclusion and Future Directions
This compound is a potent anti-proliferative agent that disrupts cell cycle progression through at least two distinct mechanisms: the induction of mitotic arrest by inhibiting bipolar spindle formation and, in some cases, the promotion of a G0/G1 arrest via proteasome inhibition. These effects, which can be independent of Ras and p53 status, underscore the therapeutic potential of FTIs in a broad range of cancers.
Future research should continue to elucidate the full spectrum of farnesylated proteins whose inhibition contributes to the anti-tumor effects of FTI-2153. A deeper understanding of the cellular contexts that dictate a mitotic versus a G1 arrest will be critical for optimizing its clinical application, potentially in combination with other cytotoxic agents to achieve synergistic effects.
References
FTI-2153 TFA: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTI-2153 is a potent and highly selective, non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase). Its trifluoroacetate (TFA) salt, FTI-2153 TFA, has demonstrated significant anti-cancer activity in a variety of preclinical research settings. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from various studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows. The information is intended to equip researchers with the necessary details to design and execute further investigations into the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its primary anti-cancer effects by inhibiting the enzyme farnesyltransferase (FTase).[1][2] FTase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within a C-terminal "CAAX" motif of various cellular proteins. This process, known as farnesylation, is essential for the proper membrane localization and function of these proteins, many of which are key components of signal transduction pathways that regulate cell growth, proliferation, and survival.
The most well-known substrates of FTase are the Ras family of small GTPases (H-Ras, K-Ras, N-Ras).[3] Oncogenic mutations in Ras are prevalent in many human cancers, leading to its constitutive activation and uncontrolled cell proliferation. By inhibiting FTase, FTI-2153 prevents the farnesylation of Ras, thereby blocking its membrane association and downstream signaling. FTI-2153 is reported to be over 3,000-fold more potent at blocking H-Ras processing than Rap1A processing.[1][2]
However, the anti-tumor effects of FTI-2153 are not solely dependent on the inhibition of Ras. It is now understood that the inhibition of other farnesylated proteins plays a significant role in the anti-cancer activity of farnesyltransferase inhibitors (FTIs). These include:
-
RhoB: A member of the Rho family of small GTPases involved in cytoskeletal regulation and apoptosis. Inhibition of RhoB farnesylation leads to its alternative geranylgeranylation, and this modified form of RhoB has been shown to have tumor-suppressive properties.
-
Centromere Proteins E (CENP-E) and F (CENP-F): These kinetochore-associated proteins are involved in mitotic spindle formation and chromosome segregation. While some studies suggest that FTI-2153's effects on mitosis are independent of CENP-E and CENP-F localization to the kinetochore, their farnesylation is known to be important for their function.
A significant aspect of FTI-2153's mechanism is its ability to induce mitotic arrest. Treatment with FTI-2153 leads to the inhibition of bipolar spindle formation, causing cells to accumulate in prometaphase with a characteristic "rosette-like" or "ring-shaped" chromosome morphology. This effect has been observed in a variety of cancer cell lines, irrespective of their Ras or p53 mutation status, and also in normal cells.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in various in vitro studies.
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value | Reference |
| Farnesyltransferase (FTase) | 1.4 nM | |
| H-Ras Processing | 10 nM |
Table 2: Effects of FTI-2153 on Cell Growth and Mitosis
| Cell Line | Cancer Type | Concentration | Duration | Effect | Reference |
| T-24 | Bladder Cancer | 15 µM | Not Specified | 38% growth inhibition | |
| Calu-1 | Lung Cancer | 15 µM | Not Specified | 36% growth inhibition | |
| A-549 | Lung Cancer | 15 µM | 48 h | Accumulation of cells in prometaphase | |
| HT1080 | Fibrosarcoma | Not Specified | Not Specified | Increase in prometaphase cells from 5% to 55% | |
| Various (HFF, OVCAR3, A-549, Calu-1, HT1080) | Normal and Cancer | Not Specified | Not Specified | Decrease in bipolar spindles in prometaphase from 67-92% to 2-28% |
Signaling Pathways and Experimental Workflows
FTI-2153 Mechanism of Action: Inhibition of Farnesylation and Downstream Effects
Experimental Workflow: Assessing the Effect of FTI-2153 on Ras Prenylation
Experimental Workflow: Cell Cycle Analysis by Flow Cytometry
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to obtain the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the plates and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or MTS assay. Add the reagent to each well according to the manufacturer's instructions, incubate for the recommended time, and then measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the data and determine the IC50 value.
Western Blot for Ras Prenylation
-
Cell Treatment and Lysis: Treat cultured cells with this compound or vehicle control for 24-48 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a 12% SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pan-Ras overnight at 4°C. The unprenylated form of Ras will migrate slower than the prenylated form.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells with this compound or vehicle control for the desired duration. Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically >600 nm).
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Microtubule and DNA Immunofluorescence
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
DNA Staining: Mount the coverslips onto microscope slides using a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to stain the DNA.
-
Microscopy: Visualize the cells using a fluorescence microscope. Capture images of the microtubules and DNA to observe the effects of this compound on mitotic spindle formation and chromosome morphology.
Formulation for In Vivo Studies
For in vivo experiments, this compound can be formulated in various ways. One common method involves preparing a stock solution in DMSO and then diluting it in a vehicle suitable for administration to animals. A sample protocol is as follows:
-
Stock Solution: Prepare a 22.5 mg/mL stock solution of this compound in DMSO.
-
Working Solution: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly. Alternatively, a solution can be prepared by adding 100 µL of the DMSO stock to 400 µL of PEG300, mixing, then adding 50 µL of Tween-80, mixing, and finally adding 450 µL of saline. It is recommended to prepare the working solution fresh on the day of use.
Conclusion
This compound is a powerful research tool for investigating the roles of farnesylated proteins in cancer biology. Its high potency and selectivity, coupled with its distinct mechanism of inducing mitotic arrest, make it a valuable compound for both basic and translational research. This guide provides a comprehensive collection of data and protocols to facilitate further studies into the anti-cancer potential of this compound. As with any experimental compound, researchers should carefully optimize protocols for their specific cell lines and experimental systems.
References
FTI-2153 TFA: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of the Farnesyltransferase Inhibitor FTI-2153 TFA
Abstract
This compound is a potent and highly selective peptidomimetic inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases. By inhibiting the farnesylation of these proteins, FTI-2153 disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK (MAPK) pathway. This disruption of oncogenic signaling cascades, coupled with its effects on mitotic progression, has established FTI-2153 as a valuable tool in cancer research. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action, experimental protocols, and key quantitative data to support its use in drug development and scientific research.
Chemical Structure and Properties
FTI-2153 is the trifluoroacetic acid (TFA) salt of a non-thiol-containing peptidomimetic. The TFA counterion improves the solubility and stability of the compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid | [1] |
| Molecular Formula | C₂₇H₃₁F₃N₄O₅S | [1] |
| Molecular Weight | 580.62 g/mol | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [3] |
Mechanism of Action
FTI-2153 exerts its biological effects primarily through the potent and selective inhibition of farnesyltransferase (FTase). FTase is a zinc-dependent enzyme that catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to the cysteine residue within a C-terminal "CAAX" motif of target proteins.
Inhibition of Farnesyltransferase and Ras Signaling
The farnesylation of proteins, particularly members of the Ras superfamily (H-Ras, N-Ras, K-Ras), is crucial for their anchoring to the inner leaflet of the plasma membrane. This membrane localization is a prerequisite for their activation and subsequent engagement of downstream effector pathways, most notably the Raf-MEK-ERK (MAPK) signaling cascade. By inhibiting FTase, FTI-2153 prevents the farnesylation of Ras proteins, thereby impairing their membrane association and blocking the transmission of growth and proliferation signals.
Caption: FTI-2153 inhibits FTase, preventing Ras farnesylation and downstream signaling.
Effects on Mitosis
Beyond its impact on Ras signaling, FTI-2153 has been shown to induce a mitotic arrest. Treatment of cancer cells with FTI-2153 leads to an accumulation of cells in the M phase of the cell cycle. This is attributed to the inhibition of bipolar spindle formation and the disruption of proper chromosome alignment during prometaphase. The resulting monoastral spindles and ring-shaped chromosome morphology prevent the cells from progressing to metaphase. It is important to note that this effect on mitosis appears to be independent of the Ras and p53 mutation status of the cells.
Quantitative Data
The biological activity of FTI-2153 has been quantified in various in vitro assays.
Table 2: In Vitro Activity of FTI-2153
| Assay | Target/Cell Line | IC₅₀ Value | Source |
| Farnesyltransferase (FTase) Inhibition | Enzyme Assay | 1.4 nM | |
| H-Ras Processing | Whole Cells | 10 nM | |
| Cell Growth Inhibition (48h) | T-24 (Bladder Carcinoma) | 38% inhibition at 15 µM | |
| Calu-1 (Lung Carcinoma) | 36% inhibition at 15 µM | ||
| A-549 (Lung Carcinoma) | 25% inhibition at 15 µM | ||
| OVCAR3 (Ovarian Carcinoma) | 22% inhibition at 15 µM | ||
| HT-1080 (Fibrosarcoma) | 13% inhibition at 15 µM | ||
| NIH3T3 (Mouse Fibroblast) | 8% inhibition at 15 µM | ||
| HFF (Human Foreskin Fibroblast) | 8% inhibition at 15 µM |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of FTI-2153.
Farnesyltransferase Activity Assay (In Vitro)
This protocol is adapted from commercially available FTase activity assay kits.
Objective: To determine the in vitro inhibitory activity of FTI-2153 on farnesyltransferase.
Materials:
-
Recombinant farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In each well of the microplate, add the FTase enzyme, the fluorescent peptide substrate, and the appropriate concentration of FTI-2153 or vehicle control (DMSO).
-
Initiate the reaction by adding FPP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of FTI-2153 and determine the IC₅₀ value.
Caption: Workflow for the in vitro farnesyltransferase activity assay.
Cell Synchronization and Mitotic Arrest Analysis
This protocol is based on the methods described for studying the effects of FTI-2153 on the cell cycle.
Objective: To synchronize cells and analyze the effect of FTI-2153 on mitotic progression.
Materials:
-
Human cancer cell lines (e.g., A-549, Calu-1)
-
Cell culture medium and supplements
-
Thymidine
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Synchronization (Double Thymidine Block): a. Plate cells and allow them to adhere. b. Add 2 mM thymidine to the culture medium and incubate for 18 hours. c. Wash the cells with PBS and replace with fresh medium. Incubate for 9 hours. d. Add 2 mM thymidine again and incubate for 17 hours to arrest cells at the G1/S boundary.
-
FTI-2153 Treatment and Cell Staining: a. Release the cells from the thymidine block by washing and adding fresh medium. b. Treat the synchronized cells with FTI-2153 (e.g., 15 µM) or vehicle control for a specified time (e.g., 12-16 hours) to allow progression into mitosis. c. Fix, permeabilize, and block the cells. d. Incubate with the primary anti-α-tubulin antibody. e. Incubate with the fluorescently labeled secondary antibody and DAPI. f. Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: a. Quantify the percentage of cells in different mitotic stages (prophase, metaphase, anaphase, telophase). b. Assess the spindle morphology (bipolar vs. monopolar) and chromosome alignment.
Western Blot Analysis of ERK Phosphorylation
Objective: To assess the effect of FTI-2153 on the phosphorylation of ERK in the MAPK pathway.
Materials:
-
Cell line with an active Ras-MAPK pathway
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-ERK (p-ERK) and total ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of FTI-2153 for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK for loading control.
-
Quantify the band intensities to determine the relative levels of p-ERK.
Conclusion
This compound is a well-characterized farnesyltransferase inhibitor with potent activity against its target enzyme and in cellular models of cancer. Its dual mechanism of action, involving the inhibition of oncogenic Ras signaling and the induction of mitotic arrest, makes it a valuable research tool for studying cell signaling and cell cycle regulation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize FTI-2153 in their studies. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial for its potential translation into a therapeutic agent.
References
Methodological & Application
FTI-2153 TFA: In Vitro Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTI-2153 is a potent and highly selective non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of various proteins, including the oncoprotein Ras.[1] By inhibiting FTase, FTI-2153 disrupts the proper localization and function of key signaling proteins involved in cell growth, proliferation, and survival, making it a valuable tool for cancer research and a potential therapeutic agent.[2][3] These application notes provide detailed protocols for in vitro studies of FTI-2153 TFA, including its effects on cell viability, cell cycle progression, and cellular morphology.
Mechanism of Action
FTI-2153 exerts its biological effects by specifically targeting and inhibiting farnesyltransferase. This enzyme catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX box of substrate proteins. Farnesylation is essential for the membrane anchoring and subsequent activation of these proteins. One of the most critical targets of FTase is the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras), which are frequently mutated and constitutively active in many human cancers.[3] By preventing Ras farnesylation, FTI-2153 inhibits its downstream signaling pathways, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for tumor cell proliferation and survival.[2]
Interestingly, a primary mechanism of the anti-cancer activity of FTI-2153 is the induction of mitotic arrest. Treatment with FTI-2153 leads to the inability of cancer cells to form proper bipolar spindles during mitosis, resulting in an accumulation of cells in the prometaphase stage of the cell cycle. This is often characterized by a distinctive ring-shaped chromosome morphology and the formation of monoasteral spindles. This effect on mitosis appears to be independent of the Ras and p53 mutation status of the cancer cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of FTI-2153
| Target | IC50 | Cell Line | Reference |
| Farnesyltransferase (FTase) | 1.4 nM | N/A | |
| H-Ras Processing | 10 nM | NIH 3T3 | |
| H-Ras Transformed NIH 3T3 | 0.3 µM | NIH 3T3 | |
| Parental NIH 3T3 | 10 µM | NIH 3T3 |
Table 2: Cell Growth Inhibition by FTI-2153 (15 µM for 48 hours)
| Cell Line | Cancer Type | Percent Inhibition | Reference |
| T-24 | Bladder Carcinoma | 38% | |
| Calu-1 | Lung Carcinoma | 36% | |
| A-549 | Lung Carcinoma | 25% | |
| OVCAR3 | Ovarian Carcinoma | 22% | |
| HT-1080 | Fibrosarcoma | 13% | |
| NIH3T3 | Mouse Embryonic Fibroblast | 8% | |
| HFF | Human Foreskin Fibroblast | 8% |
Signaling Pathway and Experimental Workflow
Caption: FTI-2153 Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of FTI-2153 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A-549, Calu-1)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment with FTI-2153: Prepare a series of dilutions of FTI-2153 in complete medium. Remove the medium from the wells and add 100 µL of the FTI-2153 dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve FTI-2153) and a no-treatment control.
-
Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization of Formazan: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with FTI-2153.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice or at -20°C for longer storage.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Immunofluorescence Staining of Microtubules and DNA
This protocol is for visualizing the effects of FTI-2153 on the mitotic spindle and chromosome morphology.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin (to stain microtubules)
-
Fluorescently labeled secondary antibody
-
DAPI solution (to stain DNA)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with FTI-2153 as desired.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
DNA Staining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Microtubules will be visualized with the secondary antibody's fluorophore, and DNA will be visualized with DAPI.
Conclusion
This compound is a valuable research tool for investigating the roles of farnesylation and the Ras signaling pathway in cancer. The protocols provided in these application notes offer a framework for studying the in vitro effects of this potent farnesyltransferase inhibitor on cancer cell viability, cell cycle progression, and cellular morphology. These methods can be adapted and optimized for specific cell lines and experimental questions, contributing to a deeper understanding of the mechanisms of action of FTIs and their potential as anti-cancer agents.
References
FTI-2153 TFA: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTI-2153 TFA is a potent and highly selective peptidomimetic inhibitor of farnesyltransferase (FTase), a key enzyme in post-translational modification of various cellular proteins, including the proto-oncogene product Ras.[1][2] By inhibiting the farnesylation of Ras and other proteins, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways, ultimately leading to cell cycle arrest and inhibition of tumor cell proliferation.[1] These application notes provide detailed protocols for utilizing this compound in cell culture, including methods for assessing cell viability, analyzing protein expression and modification, and evaluating cell cycle progression.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of farnesyltransferase. This enzyme catalyzes the attachment of a farnesyl group to a cysteine residue within the C-terminal CAAX box of substrate proteins. This farnesylation is crucial for the proper subcellular localization and function of many proteins involved in signal transduction.
One of the most critical targets of FTase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). When farnesylated, Ras proteins anchor to the inner surface of the plasma membrane, where they can be activated and engage downstream effector pathways, such as the RAF-MEK-ERK cascade, which promotes cell proliferation and survival. This compound potently inhibits the processing of H-Ras.[1][2]
Beyond Ras, other farnesylated proteins are implicated in cell cycle regulation. The inhibition of their farnesylation by this compound contributes to its observed effects on mitosis. Specifically, FTI-2153 has been shown to inhibit bipolar spindle formation during mitosis, leading to an accumulation of cells in the prometaphase stage of the cell cycle. This disruption of mitotic progression is a key aspect of its cytotoxic activity.
Quantitative Data
The inhibitory activity of this compound has been characterized by its IC50 values against its direct target, farnesyltransferase, and its downstream effector, H-Ras. Furthermore, its effect on the proliferation of various cancer cell lines has been documented.
| Parameter | Cell Line / Target | IC50 / Inhibition | Reference |
| Enzyme Inhibition | Farnesyltransferase (FTase) | 1.4 nM | |
| Protein Processing Inhibition | H-Ras | 10 nM | |
| Cell Growth Inhibition | T-24 (Bladder Carcinoma) | 38% inhibition at 15 µM | |
| Calu-1 (Lung Carcinoma) | 36% inhibition at 15 µM | ||
| A-549 (Lung Carcinoma) | 25% inhibition at 15 µM | ||
| OVCAR3 (Ovarian Adenocarcinoma) | 22% inhibition at 15 µM | ||
| HT-1080 (Fibrosarcoma) | 13% inhibition at 15 µM | ||
| HFF (Human Foreskin Fibroblast) | 8% inhibition at 15 µM | ||
| NIH3T3 (Mouse Embryonic Fibroblast) | 8% inhibition at 15 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete growth medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of H-Ras Processing
This protocol is to determine the effect of this compound on the farnesylation of H-Ras, which can be observed as a shift in its electrophoretic mobility.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete growth medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Ras (detects total K-Ras, H-Ras, and N-Ras)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary Ras antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Unprocessed (unfarnesylated) H-Ras will migrate slower than the processed (farnesylated) form.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the quantification of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete growth medium
-
6-well cell culture plates
-
PBS
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.
-
Incubate the cells on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature.
-
Add 400 µL of PI staining solution and mix well.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound is a valuable research tool for investigating the roles of farnesyltransferase and farnesylated proteins in cancer biology. The protocols outlined in these application notes provide a framework for studying the effects of this compound on cell viability, protein processing, and cell cycle progression. Researchers can adapt these methods to their specific cell lines and experimental questions to further elucidate the therapeutic potential of farnesyltransferase inhibition.
References
Application Notes and Protocols for Preparing FTI-2153 TFA Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2153 is a potent and highly selective inhibitor of farnesyltransferase (FTase), an enzyme implicated in cellular signaling pathways critical to cancer proliferation. The trifluoroacetate (TFA) salt of FTI-2153 is a common formulation for research purposes. Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of FTI-2153 TFA stock solutions.
Physicochemical Data and Solubility
Proper stock solution preparation begins with an understanding of the compound's physical and chemical properties. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₁F₃N₄O₅S | [1] |
| Molecular Weight | 580.62 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [3] |
| Purity | >98% (typically) | |
| Solubility in DMSO | 90 mg/mL (155.01 mM) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator water bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Pre-Weighing Preparations:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation of atmospheric moisture.
-
Ensure the analytical balance is calibrated and level.
-
-
Calculating the Required Mass:
-
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 580.62 g/mol / 1000 = 5.806 mg
-
-
Weighing this compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare the weight.
-
Carefully weigh the calculated mass (e.g., 5.81 mg) of this compound powder directly into the tared tube.
-
-
Dissolving in DMSO:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath may also be employed, but be cautious of potential compound degradation with excessive heat.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Mandatory Visualizations
Signaling Pathway Inhibition by FTI-2153
Caption: FTI-2153 inhibits farnesyltransferase (FTase), preventing the post-translational modification of Ras proteins and blocking downstream pro-proliferative signaling.
Experimental Workflow for Stock Solution Preparation
Caption: A stepwise workflow for the accurate preparation of this compound stock solutions.
Handling and Safety Precautions
-
Trifluoroacetate (TFA) Salts: While FTI-2153 is a small molecule and not a peptide, the TFA salt form is common in synthesized compounds. For most in vitro applications, the presence of TFA at the final working concentration is negligible. However, for sensitive assays or in vivo studies, the potential effects of residual TFA should be considered.
-
DMSO Handling: DMSO is an excellent solvent but can readily penetrate the skin, carrying dissolved substances with it. Always wear appropriate gloves and handle with care in a well-ventilated area. Use fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can affect compound solubility and stability.
-
General Safety: Standard laboratory safety practices should be followed, including the use of a lab coat, gloves, and safety glasses when handling chemical compounds.
By adhering to these detailed application notes and protocols, researchers can ensure the consistent and accurate preparation of this compound stock solutions, leading to more reliable and reproducible results in their drug discovery and development efforts.
References
Application Notes and Protocols: FTI-2153 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2153 is a potent and highly selective inhibitor of farnesyltransferase (FTase), a crucial enzyme in the post-translational modification of various proteins, most notably the Ras superfamily of small GTPases. The trifluoroacetate (TFA) salt of FTI-2153 offers a stable and soluble formulation for in vitro and in vivo research applications. Farnesylation, the attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue near the C-terminus of target proteins, is essential for their proper subcellular localization and function. Dysregulation of the Ras signaling pathway, often initiated by mutations rendering Ras constitutively active, is a hallmark of many human cancers. By inhibiting FTase, FTI-2153 prevents the farnesylation and subsequent membrane association of Ras, thereby blocking downstream signaling cascades that promote cell proliferation and survival. These application notes provide detailed information on the solubility of FTI-2153 TFA in DMSO, its mechanism of action, and protocols for its use in key cellular and biochemical assays.
Physicochemical Properties and Solubility
This compound is a white to off-white powder. Its solubility in dimethyl sulfoxide (DMSO) is a critical parameter for the preparation of stock solutions for in vitro experiments.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₁F₃N₄O₅S | [1] |
| Molecular Weight | 580.62 g/mol | [2][3] |
| Solubility in DMSO | 90 mg/mL (155.01 mM) | [3] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (In Solvent) | -80°C for up to 1 year |
Note: this compound is hygroscopic. For optimal solubility, it is recommended to use newly opened, anhydrous DMSO and sonication may be required to fully dissolve the compound.
Mechanism of Action and Signaling Pathway
FTI-2153 exerts its biological effects by inhibiting farnesyltransferase. This enzyme catalyzes the first and critical step in the post-translational modification of proteins containing a C-terminal "CaaX" box motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' can be one of several amino acids.
The most well-characterized targets of FTase are the Ras proteins (H-Ras, N-Ras, and K-Ras). In their nascent state, Ras proteins are cytosolic and inactive. For activation, they must undergo a series of modifications, beginning with farnesylation. This lipid modification increases the hydrophobicity of Ras, facilitating its anchoring to the inner leaflet of the plasma membrane. Once at the membrane, Ras can be activated by upstream signals (e.g., from receptor tyrosine kinases) to bind GTP and subsequently activate downstream effector pathways, such as the Raf-MEK-ERK (MAPK) cascade, which plays a pivotal role in cell proliferation, differentiation, and survival.
By inhibiting FTase, FTI-2153 prevents the farnesylation of Ras, trapping it in the cytosol and rendering it unable to be activated. This leads to the downregulation of the MAPK pathway and other Ras-dependent signaling cascades, ultimately resulting in cell growth inhibition and, in some cases, apoptosis. It is important to note that some proteins, including K-Ras and N-Ras, can be alternatively prenylated by geranylgeranyltransferase I (GGTase I) when FTase is inhibited, a potential mechanism of resistance to FTase inhibitors.
References
Application Notes and Protocols: FTI-2153 TFA Treatment of A-549 Cells
For Research Use Only.
Introduction
FTI-2153 is a potent and highly selective inhibitor of farnesyltransferase (FTase), an enzyme responsible for the post-translational farnesylation of various cellular proteins.[1][2] Farnesylation is crucial for the proper localization and function of these proteins, including members of the Ras superfamily of small GTPases, which are key regulators of cell growth, proliferation, and survival.[3][4][5] While initially developed to target oncogenic Ras, farnesyltransferase inhibitors (FTIs) have demonstrated anti-cancer activity through both Ras-dependent and Ras-independent mechanisms.
In the context of non-small cell lung cancer (NSCLC), particularly in A-549 cells (a human lung adenocarcinoma cell line), FTI-2153 has been shown to induce cell cycle arrest and inhibit cell proliferation. The primary mechanism of action in these cells involves the disruption of mitotic spindle formation, leading to an accumulation of cells in prometaphase. This effect is attributed to the inhibition of farnesylation of key mitotic proteins rather than solely impacting Ras signaling.
These application notes provide detailed protocols for the treatment of A-549 cells with FTI-2153 TFA and subsequent analysis of its effects on cell viability, cell cycle progression, and protein farnesylation.
Data Presentation
Table 1: Effects of this compound on A-549 Cell Viability and Cell Cycle Distribution
| Parameter | This compound Concentration | Treatment Duration | Result | Reference |
| Cell Growth Inhibition | 15 µM | 48 hours | 25% inhibition of A-549 cell growth. | |
| Cell Cycle Distribution | 15 µM | 48 hours | Significant accumulation of cells in the G2/M phase of the cell cycle. | |
| Mitotic Arrest | 15 µM | 48 hours | Increased proportion of mitotic cells in prometaphase. |
Experimental Protocols
A-549 Cell Culture
A-549 cells are a human lung adenocarcinoma cell line with an adherent epithelial morphology.
Materials:
-
A-549 cells (e.g., ATCC® CCL-185™)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2, humidified)
Protocol:
-
Maintain A-549 cells in T-75 flasks with DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the culture medium and wash the cells with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate at the desired density for experiments. A typical split ratio is 1:4 to 1:8 every 3-4 days.
This compound Preparation and Treatment of A-549 Cells
Materials:
-
This compound (trifluoroacetate salt)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete A-549 growth medium
Protocol:
-
Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in complete A-549 growth medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Seed A-549 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for cell cycle or Western blot analysis) and allow them to adhere overnight.
-
Aspirate the medium and replace it with the medium containing the desired concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
A-549 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed A-549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution.
Materials:
-
A-549 cells treated with this compound
-
6-well plates
-
PBS
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed A-549 cells in 6-well plates and treat with this compound (e.g., 15 µM) or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization, including collecting any floating cells from the medium.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A-549 cells treated with this compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat A-549 cells in 6-well plates with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Protein Farnesylation
This protocol can be used to assess the farnesylation status of target proteins. Inhibition of farnesylation can sometimes lead to a shift in the electrophoretic mobility of the protein.
Materials:
-
A-549 cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-RhoB, anti-CENP-F)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Treat A-549 cells with this compound or vehicle control.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Caption: Experimental workflow for this compound treatment of A-549 cells.
Caption: Simplified signaling pathway affected by this compound in A-549 cells.
References
- 1. CENP-E Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Farnesyltransferase inhibitors induce dramatic morphological changes of KNRK cells that are blocked by microtubule interfering agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FTI-2153 TFA with Calu-1 Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2153 is a potent and highly selective inhibitor of farnesyltransferase (FTase), an enzyme responsible for the post-translational farnesylation of various cellular proteins, including members of the Ras superfamily of small GTPases. The Calu-1 human lung cancer cell line, which harbors a KRAS (G12C) mutation and is p53-null, serves as a relevant model for studying the effects of farnesyltransferase inhibitors on KRAS-mutant non-small cell lung cancer (NSCLC).[1][2] These application notes provide a comprehensive overview of the use of FTI-2153 trifluoroacetate (TFA) in experiments with Calu-1 cells, including its mechanism of action, protocols for key assays, and expected outcomes.
FTI-2153 has been demonstrated to inhibit the growth of Calu-1 cells, inducing a G2/M phase cell cycle arrest.[3] This effect is primarily attributed to the disruption of bipolar spindle formation during mitosis, leading to prometaphase accumulation.[3] Notably, this mechanism of action appears to be independent of the p53 mutation status.[4] Furthermore, the anti-tumor effects of farnesyltransferase inhibitors like FTI-2153 are not solely dependent on the inhibition of Ras farnesylation. An important KRAS-independent mechanism involves the altered prenylation of RhoB. Inhibition of farnesyltransferase leads to an accumulation of geranylgeranylated RhoB, a form of the protein that has been shown to suppress tumor cell growth and induce apoptosis.
Data Presentation
The following table summarizes the quantitative data regarding the effect of FTI-2153 on Calu-1 lung cancer cells.
| Parameter | Cell Line | Treatment | Concentration | Incubation Time | Result | Reference |
| Cell Growth Inhibition | Calu-1 | FTI-2153 | 15 µM | 48 hours | 36% inhibition | MedchemExpress |
| Cell Cycle Effect | Calu-1 | FTI-2153 | Not specified | Not specified | Accumulation in G2/M phase |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of FTI-2153 in Calu-1 cells and a general experimental workflow for studying its effects.
Experimental Protocols
Calu-1 Cell Culture
Materials:
-
Calu-1 cells
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well plates
Protocol:
-
Culture Calu-1 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency. To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate for 2-3 minutes at 37°C. Neutralize the trypsin with complete medium and centrifuge the cells. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Materials:
-
Calu-1 cells
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed Calu-1 cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 15, 25, 50 µM) and a vehicle control (DMSO) for 48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Materials:
-
Calu-1 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed Calu-1 cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Calu-1 cells
-
6-well plates
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed Calu-1 cells in 6-well plates and treat with this compound and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Materials:
-
Calu-1 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-RhoB, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed Calu-1 cells in 6-well plates and treat with this compound and a vehicle control for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions are typically 1:1000 for phospho-specific antibodies and total protein antibodies.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion
This compound presents a compelling therapeutic strategy for KRAS-mutant lung cancers, such as those represented by the Calu-1 cell line. Its mechanism of action, which involves the induction of mitotic arrest and the modulation of RhoB prenylation, offers potential advantages, particularly in tumors that are resistant to direct KRAS inhibitors. The protocols provided herein offer a framework for researchers to investigate the cellular and molecular effects of FTI-2153 in a relevant preclinical model, contributing to a deeper understanding of its therapeutic potential in NSCLC.
References
- 1. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. The farnesyltransferase inhibitor, FTI-2153, blocks bipolar spindle formation and chromosome alignment and causes prometaphase accumulation during mitosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geranylgeranylated RhoB mediates suppression of human tumor cell growth by farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FTI-2153 TFA Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the farnesyltransferase inhibitor (FTI) FTI-2153 TFA, including its mechanism of action, and protocols for its administration in preclinical animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
FTI-2153 is a potent and highly selective non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase).[1] The trifluoroacetic acid (TFA) salt form, this compound, is commonly used in research. By inhibiting FTase, FTI-2153 prevents the farnesylation of key cellular proteins, most notably Ras GTPases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Dysregulation of these pathways is a hallmark of many cancers, making FTase an attractive target for therapeutic intervention. While initially designed to target Ras, it is now understood that the anti-cancer effects of FTIs are not solely dependent on the Ras mutation status of tumors, suggesting that other farnesylated proteins are also important targets.[2]
Mechanism of Action
FTI-2153 exerts its anti-cancer effects primarily by disrupting essential cellular processes that are dependent on protein farnesylation. The key mechanisms include:
-
Inhibition of Ras Signaling: Farnesylation is a critical post-translational modification that anchors Ras proteins to the cell membrane, a prerequisite for their activation and downstream signaling. By preventing farnesylation, FTI-2153 blocks the activation of Ras and its subsequent signaling through the PI3K/Akt and Raf/MEK/ERK pathways, which are crucial for cell proliferation and survival.[3]
-
Induction of Mitotic Arrest: FTI-2153 has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. This is achieved by inhibiting the formation of the bipolar spindle during mitosis, a process essential for proper chromosome segregation. This effect appears to be independent of the Ras and p53 mutation status of the cancer cells.
Data Presentation
In Vitro Efficacy of FTI-2153
| Cell Line | Cancer Type | Ras Status | p53 Status | IC50 (FTI-2153) | Effect on Bipolar Spindle Formation | Reference |
| A-549 | Human Lung Carcinoma | K-Ras Mutant | Wild-Type | Not specified | Inhibited | |
| Calu-1 | Human Lung Carcinoma | K-Ras Mutant | Mutant | Not specified | Inhibited | |
| HT1080 | Human Fibrosarcoma | N-Ras Mutant | Wild-Type | Not specified | Inhibited | |
| OVCAR3 | Human Ovarian Adenocarcinoma | K-Ras Wild-Type | Mutant | Not specified | Inhibited | |
| T-24 | Human Bladder Carcinoma | H-Ras Mutant | Mutant | Not specified | Resistant | |
| NIH3T3 | Mouse Embryonic Fibroblast | Wild-Type | Wild-Type | Not specified | Resistant | |
| HFF | Human Foreskin Fibroblast | Wild-Type | Wild-Type | Not specified | Inhibited |
Note: Specific IC50 values for FTI-2153 in these cell lines were not available in the reviewed literature. The table indicates the observed effect on bipolar spindle formation.
Experimental Protocols
Formulation of this compound for In Vivo Administration
This protocol is based on information provided by a commercial supplier and should be optimized for specific experimental needs.
Vehicle Composition 1 (for parenteral administration):
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Vehicle Composition 2 (for parenteral administration):
| Component | Percentage |
| DMSO | 10% |
| Corn oil | 90% |
Preparation Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For Vehicle 1: To the DMSO stock solution, add PEG300 and mix thoroughly. Then, add Tween-80 and mix again. Finally, add saline to reach the final volume and concentration.
-
For Vehicle 2: To the DMSO stock solution, add corn oil to reach the final volume and concentration and mix thoroughly.
-
The final solution should be clear. It is recommended to prepare the working solution fresh on the day of use.
Animal Models
-
Xenograft Models: Human cancer cell lines (e.g., A-549, Calu-1) can be implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice). Tumor growth can be monitored over time to assess the efficacy of this compound treatment.
-
Patient-Derived Xenograft (PDX) Models: For a more clinically relevant model, tumor fragments from patients can be implanted into immunocompromised mice.
Administration Protocol (General Guidance)
-
Dosage: The optimal dosage of this compound will need to be determined empirically for each animal model and tumor type. Based on general practice with farnesyltransferase inhibitors, a starting point could be in the range of 10-50 mg/kg.
-
Administration Route: Intraperitoneal (i.p.) or oral (p.o.) administration are common routes for in vivo studies. The choice of route may depend on the formulation and the desired pharmacokinetic profile.
-
Treatment Schedule: Treatment can be administered daily, every other day, or on a 5-days-on/2-days-off schedule. The schedule should be designed to maintain therapeutic drug levels while minimizing toxicity.
-
Monitoring:
-
Tumor Growth: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the animals as an indicator of general health and toxicity.
-
Clinical Observations: Observe the animals for any signs of distress or adverse effects.
-
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Pharmacokinetic Analysis: Collect blood samples at various time points after drug administration to determine the pharmacokinetic profile of this compound (e.g., half-life, clearance, bioavailability).
-
Toxicity Evaluation: At the end of the study, major organs can be collected for histopathological analysis to assess any potential toxicity. Blood samples can also be collected for hematological and clinical chemistry analysis. While specific toxicity data for this compound is limited in the public domain, studies on trifluoroacetic acid (TFA) in rats have identified the liver as a target organ with mild hypertrophy observed at repeated high doses.
Visualizations
Signaling Pathways
Caption: this compound inhibits farnesyltransferase, blocking Ras signaling pathways.
Experimental Workflow
Caption: Workflow for in vivo efficacy studies of this compound.
References
- 1. The farnesyltransferase inhibitor, FTI-2153, blocks bipolar spindle formation and chromosome alignment and causes prometaphase accumulation during mitosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Ras-driven cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microtubule Immunostaining Following FTI-2153 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals.
Introduction
FTI-2153 is a potent and highly selective peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme responsible for the post-translational farnesylation of various cellular proteins, including members of the Ras superfamily.[1][2][3] Farnesylation is crucial for the proper localization and function of these proteins, many of which are involved in critical signal transduction pathways regulating cell growth, differentiation, and survival. Disruption of farnesylation by FTase inhibitors like FTI-2153 has emerged as a promising strategy in cancer therapy. While not a direct tubulin-binding agent, FTI-2153 treatment indirectly impacts microtubule dynamics, leading to significant mitotic defects. These application notes provide a detailed protocol for the immunofluorescent staining of microtubules in cultured cells following treatment with FTI-2153 TFA to visualize and analyze its effects on the microtubule network and mitotic spindle formation.
Mechanism of Action
FTI-2153 exerts its biological effects by inhibiting farnesyltransferase, thereby preventing the attachment of farnesyl groups to target proteins. This inhibition disrupts downstream signaling pathways. Notably, FTI-2153 treatment leads to defects in mitotic spindle formation, causing an accumulation of cells in prometaphase.[4] Studies have shown that FTI-2153 induces the formation of monoasteral spindles, where a single aster of microtubules is surrounded by a ring of chromosomes, and inhibits proper chromosome alignment at the metaphase plate. This mitotic arrest is a key contributor to the anti-proliferative effects of the compound. The precise mechanism linking farnesyltransferase inhibition to microtubule disorganization is an area of active research. One proposed mechanism involves the regulation of histone deacetylase 6 (HDAC6) activity, which is known to influence microtubule stability, through a complex formed by farnesyltransferase and microtubules. It has been observed that FTI-2153's effect on the mitotic spindle is independent of the Ras and p53 mutation status in certain cancer cell lines. Interestingly, the localization of the farnesylated centromere proteins CENP-E and CENP-F to the kinetochore does not appear to be affected by FTI-2153 treatment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | IC50 Value | Target/Process | Reference |
| Farnesyltransferase (FTase) Inhibition | 1.4 nM | Enzyme Activity | |
| H-Ras Processing Inhibition | 10 nM | Cellular Process |
Table 2: Effect of FTI-2153 (15 µM for 48 hours) on Mitotic Phase Distribution in HT1080 and HFF Cell Lines
| Cell Line | Mitotic Phase | Control (%) | FTI-2153 Treated (%) | Reference |
| HT1080 | Prometaphase | 5 | 55 | |
| Telophase/Cytokinesis | 85 | 35 | ||
| HFF | Prometaphase | (Similar to HT1080 control) | (Similar to HT1080 treated) | |
| Telophase/Cytokinesis | (Similar to HT1080 control) | (Similar to HT1080 treated) |
Signaling Pathway
Caption: Proposed signaling pathway of this compound action on microtubules.
Experimental Protocols
Materials and Reagents
-
Mammalian cell line of choice (e.g., A549, Calu-1, HT1080)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (prepare a stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Permeabilization buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody (e.g., Clone DM1A)
-
Secondary antibody: Fluorescently-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488 or 594)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Sterile glass coverslips and microscope slides
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microscope
Experimental Workflow
Caption: Experimental workflow for microtubule immunostaining after this compound treatment.
Step-by-Step Protocol
1. Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed your chosen cell line onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for adherence.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. A concentration of 15 µM is a good starting point based on published data for observing mitotic defects.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours).
3. Fixation:
-
Paraformaldehyde (PFA) Fixation (preserves overall morphology):
-
Gently aspirate the medium and wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Methanol Fixation (can enhance microtubule visualization):
-
Gently aspirate the medium and wash the cells twice with pre-warmed PBS.
-
Fix the cells with ice-cold methanol for 5-10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
4. Permeabilization (for PFA-fixed cells):
-
If using PFA fixation, incubate the cells with permeabilization buffer (0.1-0.25% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
5. Blocking:
-
Incubate the cells in blocking buffer (1-5% BSA in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
6. Antibody Incubation:
-
Primary Antibody:
-
Dilute the mouse anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
-
Secondary Antibody:
-
Dilute the fluorescently-conjugated goat anti-mouse IgG secondary antibody in blocking buffer. Protect the antibody from light.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
7. Counterstaining:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
8. Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores (e.g., DAPI for blue, Alexa Fluor 488 for green).
Expected Results and Analysis
-
Control (Vehicle-Treated) Cells: Should display a well-organized network of microtubules extending throughout the cytoplasm. In mitotic cells, bipolar spindles with chromosomes aligned at the metaphase plate should be visible.
-
This compound-Treated Cells: A significant increase in the proportion of cells in prometaphase is expected. These cells will likely exhibit abnormal mitotic spindles, such as monoasteral spindles, and a failure of chromosomes to align properly at the metaphase plate.
-
Quantitative Analysis: Image analysis software (e.g., ImageJ/Fiji) can be used to quantify the percentage of cells with abnormal mitotic spindles in the control and treated groups. The number of cells in different mitotic phases can also be counted to determine the extent of the prometaphase arrest.
References
Application Notes and Protocols for DAPI Staining of FTI-2153 TFA-Induced Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing DAPI (4',6-diamidino-2-phenylindole) staining to visualize and quantify mitotic arrest induced by the farnesyltransferase inhibitor, FTI-2153 TFA. This document includes an overview of the mechanism, quantitative data, experimental protocols, and visual diagrams to facilitate the application of this technique in research and drug development.
Introduction
This compound is a potent and highly selective inhibitor of farnesyltransferase (FTase), an enzyme responsible for the post-translational farnesylation of various cellular proteins.[1] Farnesylation is a crucial lipid modification that facilitates protein trafficking, localization, and function. Key proteins involved in cell signaling and proliferation, such as those in the Ras superfamily, require farnesylation for their activity. Inhibition of FTase by FTI-2153 disrupts these processes, leading to cell cycle arrest and anti-cancer activity.[1]
A significant effect of FTI-2153 is the induction of mitotic arrest at the prometaphase stage of the cell cycle.[1][2] This is characterized by the failure of cells to form a proper bipolar mitotic spindle, resulting in a distinctive "rosette" or "ring-like" arrangement of chromosomes surrounding a monoastral spindle.[1] DAPI, a fluorescent stain that binds strongly to A-T rich regions in DNA, is an excellent tool for visualizing these chromosomal aberrations and quantifying the extent of mitotic arrest.
Data Presentation
The following table summarizes the quantitative effects of FTI-2153 treatment on the distribution of mitotic phases in various cell lines.
| Cell Line | Treatment | Prometaphase (%) | Telophase/Cytokinesis (%) | Bipolar Spindles in Prometaphase (%) |
| HT1080 | Control | 5 | 85 | 67-92 |
| FTI-2153 | 55 | 35 | 2-28 | |
| HFF | Control | Not Specified | Not Specified | 67-92 |
| FTI-2153 | Significant Increase | Significant Decrease | 2-28 | |
| Calu-1 | Control | Not Specified | Not Specified | 67-92 |
| FTI-2153 | Significant Increase | Significant Decrease | 2-28 | |
| A-549 | Control | Not Specified | Not Specified | 67-92 |
| FTI-2153 | Significant Increase | Significant Decrease | 2-28 | |
| OVCAR3 | Control | Not Specified | Not Specified | 67-92 |
| FTI-2153 | Smaller Increase | Smaller Decrease | 2-28 | |
| T-24 | FTI-2153 | No Significant Effect | No Significant Effect | Not Specified |
| NIH3T3 | FTI-2153 | No Significant Effect | No Significant Effect | Not Specified |
Data compiled from multiple sources. A "significant increase/decrease" indicates a substantial change as reported in the literature, though specific percentages were not always provided.
Signaling Pathway and Mechanism of Action
FTI-2153 acts by inhibiting farnesyltransferase, which prevents the attachment of a farnesyl group to target proteins. This lack of farnesylation disrupts the function of proteins essential for the formation of a bipolar mitotic spindle, leading to prometaphase arrest.
Caption: this compound signaling pathway leading to mitotic arrest.
Experimental Protocols
The following protocols provide a starting point for DAPI staining to assess this compound-induced mitotic arrest. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: DAPI Staining for Fluorescence Microscopy
This protocol is suitable for visualizing nuclear morphology and the characteristic "rosette" formation of chromosomes.
Materials:
-
Cells cultured on coverslips or in imaging-grade multi-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
Mounting medium
-
Fluorescence microscope with a DAPI filter set (Excitation/Emission ~358/461 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells onto coverslips or imaging plates to achieve 50-70% confluency at the time of treatment. Treat cells with the desired concentration of this compound (e.g., 10-20 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
DAPI Staining: Wash the cells twice with PBS. Prepare a working solution of DAPI in PBS (e.g., 300 nM). Incubate the cells with the DAPI working solution for 5-10 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. For multi-well plates, add PBS to the wells to prevent drying.
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the DAPI-stained nuclei. Look for condensed, ring-like chromosome structures in the this compound-treated cells, indicative of prometaphase arrest.
Protocol 2: DAPI Staining for Flow Cytometry
This protocol is designed for quantifying the percentage of cells in different phases of the cell cycle, including the G2/M phase where mitotic arrest occurs.
Materials:
-
Cell suspension
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
DAPI staining solution (e.g., DAPI with 0.1% Triton X-100 in PBS)
-
Flow cytometer with a UV laser
Procedure:
-
Cell Culture and Treatment: Culture cells to a sufficient density and treat with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping, and collect them by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells (e.g., 850 x g for 5 minutes) and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in the DAPI staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the DAPI fluorescence intensity. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak in the this compound-treated sample indicates mitotic arrest.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing this compound-induced mitotic arrest using DAPI staining.
Caption: Experimental workflow for DAPI staining analysis.
References
Application Notes and Protocols for Cell Viability Assays with FTI-2153 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2153 is a potent and highly selective non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of various proteins crucial for intracellular signaling.[1][2] By inhibiting the farnesylation of proteins such as Ras and Rheb, FTI-2153 disrupts their localization to the cell membrane and subsequent activation of downstream oncogenic pathways, including the Ras-MAPK and PI3K-AKT-mTOR signaling cascades. This inhibitory action ultimately leads to cell cycle arrest and apoptosis in cancer cells, making FTI-2153 a compound of significant interest in cancer research and drug development.[2]
These application notes provide detailed protocols for assessing the effects of FTI-2153 TFA on cell viability, along with a summary of its activity in various cell lines and a visualization of the targeted signaling pathways.
Mechanism of Action
This compound exerts its biological effects by specifically inhibiting farnesyltransferase (FTase). This enzyme catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CaaX box of target proteins. This farnesylation is a critical step for the proper subcellular localization and function of many signaling proteins.
Key proteins affected by the inhibition of farnesylation include:
-
Ras family proteins (H-Ras, N-Ras, K-Ras): These are small GTPases that, when activated, trigger downstream signaling pathways like the Raf-MEK-ERK (MAPK) pathway, promoting cell proliferation, differentiation, and survival. Inhibition of Ras farnesylation prevents its association with the plasma membrane, thereby blocking its oncogenic signaling.
-
Rheb (Ras homolog enriched in brain): This GTPase is a critical activator of the mTORC1 complex. Inhibition of Rheb farnesylation disrupts the mTOR signaling pathway, which is central to cell growth, proliferation, and metabolism.
The inhibition of these pathways by FTI-2153 leads to a reduction in cell proliferation and viability.
Data Presentation
The following tables summarize the quantitative data on the biological activity of FTI-2153.
Table 1: In Vitro Inhibitory Activity of FTI-2153
| Target | IC50 Value | Notes |
| Farnesyltransferase (FTase) | 1.4 nM | Potent and highly selective inhibition of the enzyme.[1][3] |
| H-Ras Processing | 10 nM | Demonstrates potent inhibition of the farnesylation of a key oncogenic protein in a cellular context. |
Table 2: Effects of FTI-2153 on Cell Viability and Growth
| Cell Line | Cancer Type | Effect | Concentration | Notes |
| H-Ras transformed NIH 3T3 | Murine Fibroblast | IC50 = 0.3 µM | 0.3 µM | Significantly more sensitive than the parental cell line. |
| NIH 3T3 | Murine Fibroblast | IC50 = 10 µM | 10 µM | Parental, non-transformed cell line. |
| T-24 | Human Bladder Carcinoma | 38% growth inhibition | 15 µM | |
| Calu-1 | Human Lung Carcinoma | 36% growth inhibition | 15 µM | |
| A-549 | Human Lung Carcinoma | 25% growth inhibition | 15 µM | |
| OVCAR3 | Human Ovarian Adenocarcinoma | 22% growth inhibition | 15 µM | |
| HT-1080 | Human Fibrosarcoma | 13% growth inhibition | 15 µM | |
| NIH3T3 | Murine Fibroblast | 8% growth inhibition | 15 µM | |
| HFF | Human Foreskin Fibroblast | 8% growth inhibition | 15 µM | |
| HT-1080 | Human Fibrosarcoma | IC50 > 50 µM | > 50 µM | Indicates lower sensitivity to cytotoxic effects. |
| NIH3T3 | Murine Fibroblast | ED50 = 25 µM | 25 µM | Effective dose for a biological response. |
Signaling Pathways and Experimental Workflow
Signaling Pathway Targeted by this compound
Caption: this compound inhibits farnesyltransferase, blocking Ras and Rheb signaling.
General Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability after this compound treatment.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include appropriate controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of farnesyltransferase with demonstrated anti-proliferative effects in a variety of cancer cell lines. The provided protocols offer robust methods for quantifying the impact of this compound on cell viability. The choice of assay will depend on the specific experimental needs and available equipment. These application notes serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.
References
Long-Term Stability of FTI-2153 TFA Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2153 is a potent and highly selective peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several key signaling proteins, most notably those in the Ras superfamily. By preventing the farnesylation of Ras, FTI-2153 disrupts its localization to the plasma membrane and subsequent activation of downstream oncogenic signaling pathways. This mechanism of action has positioned FTI-2153 and similar compounds as promising candidates in cancer therapy. Furthermore, FTI-2153 has been shown to induce apoptosis and affect cell cycle progression by inhibiting bipolar spindle formation during mitosis.
The trifluoroacetic acid (TFA) salt of FTI-2153 is a common formulation used in research settings. Ensuring the long-term stability of FTI-2153 TFA solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes on the storage and stability of this compound and protocols for assessing its stability over time.
Data Presentation: Recommended Storage and Stability
Proper storage of this compound is essential to minimize degradation and maintain its biological activity. The following tables summarize the recommended storage conditions for both the solid compound and its solutions based on information from various suppliers. It is crucial to note that for in vivo experiments, freshly prepared solutions are highly recommended.
Table 1: Recommended Storage Conditions for this compound (Solid)
| Storage Temperature | Duration | Notes |
| -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store under a nitrogen atmosphere for optimal stability. |
| DMSO | -20°C | Up to 1 month | Store under a nitrogen atmosphere. |
| DMSO | 4°C | Up to 2 weeks | For short-term use. |
Experimental Protocols
To ensure the integrity of this compound solutions for long-term studies, it is recommended to perform periodic stability assessments. The following protocols outline a forced degradation study to identify potential degradation products and a stability-indicating High-Performance Liquid Chromatography (HPLC) method for quantifying the purity of the this compound solution over time. A functional assay protocol is also provided to assess the biological activity of the stored compound.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the this compound solution under various stress conditions to generate potential degradation products. This information is crucial for developing a stability-indicating analytical method. The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).
1.1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
pH meter
-
Incubator or water bath
-
Photostability chamber
1.2. Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
For each stress condition, dilute the stock solution to 1 mg/mL in the appropriate solvent.
-
Acid Hydrolysis: Mix equal volumes of the FTI-2153 solution and 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the FTI-2153 solution and 1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the FTI-2153 solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the FTI-2153 solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the FTI-2153 solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Store an FTI-2153 solution at -80°C, protected from light.
-
After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples by the stability-indicating HPLC method described in Protocol 2.
Protocol 2: Stability-Indicating HPLC Method
This reverse-phase HPLC (RP-HPLC) method is designed to separate the intact FTI-2153 from its potential degradation products, allowing for accurate quantification of its purity over time.
2.1. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample diluent: 50:50 (v/v) acetonitrile/water
2.2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
2.3. Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Prepare a standard solution of freshly dissolved this compound in the sample diluent.
-
Prepare samples of the stored this compound solution, diluted to the same concentration as the standard.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the purity of the stored this compound solution by comparing the peak area of the intact drug to the total peak area of all detected peaks.
Protocol 3: Farnesyltransferase (FTase) Activity Assay (Functional Assessment)
This protocol assesses the biological activity of the stored this compound solution by measuring its ability to inhibit FTase in a cell-free assay.
3.1. Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Streptavidin-coated microplate
-
Europium-labeled anti-His6 antibody (if using His-tagged FTase) or other suitable detection reagent
-
Time-resolved fluorescence (TRF) plate reader
-
Stored this compound solution
-
Freshly prepared this compound solution (as a positive control)
3.2. Procedure:
-
Prepare a serial dilution of both the stored and freshly prepared this compound solutions in the assay buffer.
-
In the wells of the streptavidin-coated microplate, add the assay buffer, biotinylated Ras peptide, and the FTI-2153 dilutions.
-
Initiate the reaction by adding FPP and FTase to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add the Europium-labeled detection antibody and incubate for another hour at room temperature.
-
Wash the plate again and add an enhancement solution.
-
Read the time-resolved fluorescence signal using a plate reader.
-
Calculate the IC₅₀ value for both the stored and fresh this compound solutions. A significant increase in the IC₅₀ of the stored solution indicates a loss of biological activity.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by FTI-2153.
Caption: FTI-2153 inhibits the farnesylation of Ras, preventing its membrane localization and oncogenic signaling.
Troubleshooting & Optimization
Technical Support Center: FTI-2153 TFA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the farnesyltransferase inhibitor FTI-2153 TFA.
Frequently Asked Questions (FAQs)
Q1: What is FTI-2153 and what is its mechanism of action?
FTI-2153 is a potent and highly selective inhibitor of farnesyltransferase (FTase).[1][2] Its primary mechanism of action involves blocking the farnesylation of proteins, a critical post-translational modification. This inhibition prevents the proper function and localization of key cellular proteins, including Ras, which is involved in cell signaling pathways that regulate growth and proliferation.[2][3] A key outcome of FTI-2153 treatment in cancer cells is the disruption of mitosis. Specifically, it has been shown to block the formation of bipolar spindles and inhibit chromosome alignment, leading to an accumulation of cells in the prometaphase of the cell cycle.[4]
Q2: My cells are showing unexpected levels of cytotoxicity or proliferation inhibition. What could be the cause?
Unexpected results in cell-based assays can sometimes be attributed to the trifluoroacetate (TFA) salt form of FTI-2153. TFA is often used in the purification of synthetic compounds and can remain as a counter-ion. Residual TFA can be cytotoxic, even at low concentrations, and has been shown to inhibit cellular proliferation in some cases.
Troubleshooting Steps:
-
Review Certificate of Analysis: Check the TFA content provided by the manufacturer.
-
Perform a Dose-Response Curve: This will help determine the optimal concentration for your specific cell line and experimental conditions, distinguishing between the effect of FTI-2153 and any potential off-target effects of TFA.
-
Consider TFA Counter-ion Exchange: For highly sensitive assays, exchanging TFA for a more biocompatible counter-ion like hydrochloride (HCl) or acetate may be necessary.
Q3: I am not observing the expected mitotic arrest in my cell line. Why might this be?
Several factors could contribute to a lack of observable mitotic arrest:
-
Cell Line Specificity: The sensitivity to FTI-2153 can vary between cell lines. While it has been shown to be effective in human lung cancer cell lines like A-549 and Calu-1, other cell lines may be less sensitive.
-
Concentration and Incubation Time: The concentration of FTI-2153 and the duration of treatment are critical. Insufficient concentration or a short incubation period may not be enough to induce a significant mitotic block.
-
Experimental Seeding Density: High cell density can sometimes reduce the apparent efficacy of a compound. Ensure you are using an optimal seeding density for your chosen cell line.
-
Drug Stability: Ensure that the FTI-2153 stock solution has been prepared and stored correctly to maintain its activity.
Q4: Can FTI-2153 affect proteins other than Ras?
Yes. While initially developed as anti-Ras agents, farnesyltransferase inhibitors affect a variety of farnesylated proteins. For instance, FTI-2153's effect on mitosis is linked to its impact on farnesylated proteins involved in spindle formation and chromosome alignment, such as CENP-E and CENP-F, although it was found not to affect their localization to the kinetochores. The drug's broader effects are a subject of ongoing research.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
Possible Causes:
-
Variability in cell passage number.
-
Inconsistent preparation of FTI-2153 working solutions.
-
Fluctuations in incubator conditions (CO2, temperature, humidity).
-
Presence of residual TFA, which can vary between batches of the compound.
Solutions:
-
Use cells within a consistent and low passage number range.
-
Prepare fresh working solutions of FTI-2153 for each experiment from a well-characterized stock.
-
Regularly calibrate and monitor incubator conditions.
-
If TFA interference is suspected, quantify its concentration or perform a counter-ion exchange.
Issue 2: Poor Solubility of FTI-2153
Possible Cause:
-
Incorrect solvent or concentration.
Solution:
-
Consult the manufacturer's datasheet for recommended solvents. FTI-2153 is typically soluble in DMSO.
-
Prepare a high-concentration stock solution in an appropriate solvent and then dilute it in culture medium to the final working concentration. Ensure the final solvent concentration in the culture medium is low and consistent across all treatments, including vehicle controls.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| FTase IC50 | 1.4 nM | In vitro enzyme assay | |
| H-Ras Processing IC50 | 10 nM | In whole cells | |
| Effective Concentration | 15 µM | For inhibiting cell growth in T-24 and Calu-1 cells | |
| Incubation Time | 48 hours | For observing mitotic arrest in A-549 cells |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of FTI-2153 in DMSO. Create a serial dilution of FTI-2153 in a complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of FTI-2153 or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) under standard cell culture conditions.
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of viable cells relative to the vehicle control.
Immunofluorescence Staining for Mitotic Spindle Analysis
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat the cells with FTI-2153 or a vehicle control for the desired time.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate them with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
DNA Staining: Counterstain the DNA with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the coverslips and mount them on microscope slides. Visualize the cells using a fluorescence microscope to assess mitotic spindle formation and chromosome alignment.
Visualizations
Caption: FTI-2153 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The farnesyltransferase inhibitor, FTI-2153, blocks bipolar spindle formation and chromosome alignment and causes prometaphase accumulation during mitosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing FTI-2153 TFA working concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FTI-2153 TFA.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of farnesyltransferase (FTase).[1][2] Farnesyltransferase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within the C-terminal tetrapeptide motif of various proteins.[3] This process, known as farnesylation, is essential for the proper localization and function of these proteins, including the well-known Ras superfamily of small GTPases.[3] By inhibiting FTase, FTI-2153 prevents the farnesylation and subsequent membrane association of Ras and other target proteins, thereby disrupting their downstream signaling pathways involved in cell growth, proliferation, and survival.[3]
Q2: How does this compound affect the cell cycle?
This compound has been shown to induce mitotic arrest. This is primarily due to the inhibition of farnesylation of key mitotic proteins like CENP-E and CENP-F, which are centromere-associated motor proteins critical for chromosome congression and bipolar spindle formation. Inhibition of their function leads to defects in chromosome alignment at the metaphase plate and the formation of monoasteral spindles, causing cells to accumulate in prometaphase.
Q3: What is a recommended starting concentration for in vitro experiments?
A common starting concentration for this compound in various cancer cell lines is 15 µM for a 48-hour incubation period. However, the optimal concentration can vary depending on the cell line's sensitivity. It is always recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be stored at -80°C for up to six months. For short-term storage, -20°C for up to one month is recommended. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Cell line resistance: Some cell lines are inherently resistant to FTI-2153. For example, NIH3T3 and T-24 cells have shown resistance to the inhibition of bipolar spindle formation by FTI-2153. | - Confirm the sensitivity of your cell line from the literature if possible. - Consider using a different cell line known to be sensitive to farnesyltransferase inhibitors. |
| Alternative prenylation: Some proteins, like K-Ras and N-Ras, can be alternatively prenylated by geranylgeranyltransferase I (GGTase-I) when farnesyltransferase is inhibited, thus bypassing the effect of the FTI. | - Consider co-treatment with a GGTase-I inhibitor to achieve a more complete blockade of prenylation. | |
| Suboptimal concentration: The effective concentration of this compound can vary significantly between cell lines. | - Perform a dose-response curve (e.g., from 0.1 µM to 50 µM) to determine the IC50 for your specific cell line. | |
| Incorrect incubation time: The effect of this compound on cell cycle and viability is time-dependent. | - Optimize the incubation time (e.g., 24, 48, 72 hours) for your experiment. | |
| High cytotoxicity observed in control cells | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%). - Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments. |
| Compound instability: Improper storage or handling of this compound can lead to degradation and unpredictable effects. | - Aliquot the stock solution and store it properly at -80°C. - Avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular response. | - Use cells with a consistent and low passage number. - Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. - Use the same batch of media and supplements for all related experiments. |
| Inaccurate drug concentration: Errors in serial dilutions can lead to inconsistent results. | - Prepare fresh dilutions for each experiment. - Carefully calibrate pipettes to ensure accurate liquid handling. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Enzyme Assay | - | IC50 for Farnesyltransferase | 1.4 nM | |
| Whole Cell | - | IC50 for H-Ras processing | 10 nM | |
| T-24 | Bladder Cancer | % Growth Inhibition at 15 µM (48h) | 38% | |
| Calu-1 | Lung Cancer | % Growth Inhibition at 15 µM (48h) | 36% | |
| A-549 | Lung Cancer | % Growth Inhibition at 15 µM (48h) | 25% | |
| OVCAR3 | Ovarian Cancer | % Growth Inhibition at 15 µM (48h) | 22% | |
| HT-1080 | Fibrosarcoma | % Growth Inhibition at 15 µM (48h) | 13% | |
| NIH3T3 | Mouse Embryonic Fibroblast | % Growth Inhibition at 15 µM (48h) | 8% | |
| HFF | Human Foreskin Fibroblast | % Growth Inhibition at 15 µM (48h) | 8% |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of this compound on cell viability.
Materials:
-
This compound
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Immunofluorescence Staining for Microtubule and Nuclear Morphology
This protocol is for visualizing the effects of this compound on the microtubule network and nuclear morphology.
Materials:
-
Cells grown on sterile glass coverslips in a multi-well plate
-
This compound
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with the desired concentration of this compound and a vehicle control for the appropriate duration.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI solution for 5 minutes.
-
Mounting: Wash the cells two more times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
FTI-2153 TFA inconsistent results in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using FTI-2153 TFA in cell culture experiments.
Troubleshooting Inconsistent Results
Researchers may observe variability in the efficacy of this compound across different cell lines and experiments. This guide addresses common issues and provides strategies to identify the source of inconsistency.
Q1: Why am I seeing different levels of growth inhibition and mitotic arrest in different cell lines treated with this compound?
A1: The differential sensitivity of cell lines to this compound is a documented phenomenon and can be attributed to several factors:
-
Alternative Prenylation: While this compound effectively inhibits farnesyltransferase (FTase), some proteins, such as K-Ras and N-Ras, can be alternatively prenylated by geranylgeranyltransferase-1 (GGTase-1).[1] This compensatory mechanism can render cells less sensitive to FTase inhibition. The expression levels of FTase and GGTase-1 in your specific cell line can influence the outcome.
-
Genetic Background: The response to this compound is not strictly dependent on the mutation status of Ras or p53.[2][3] Other genetic and epigenetic factors within a cell line can influence its susceptibility. For example, some cell lines like NIH3T3 and T-24 have shown resistance to the mitotic arrest effects of FTI-2153.[2][4]
-
Off-Target Effects: Farnesyltransferase inhibitors can have off-target effects that contribute to their anti-cancer activity. These effects may vary between cell lines.
-
Gain of Geranylgeranylated RhoB: Treatment with farnesyltransferase inhibitors can lead to an increase in geranylgeranylated RhoB, which has been shown to inhibit cell growth. The cellular machinery to produce and respond to this modified RhoB may differ between cell types.
Q2: My experimental results with this compound are not reproducible. What are the potential sources of this variability?
A2: Inconsistent results within the same cell line can often be traced to experimental variables. Here are some factors to consider:
-
Compound Stability and Handling:
-
Storage: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under nitrogen. Improper storage can lead to degradation of the compound.
-
Solubility: Ensure the compound is fully dissolved. If precipitation is observed, gentle heating or sonication may be necessary. Incomplete dissolution will lead to inaccurate concentrations.
-
Media Stability: The stability of this compound in different cell culture media over the course of your experiment (e.g., 48 hours) can vary. Consider performing a time-course experiment to assess the stability and activity of the compound in your specific media.
-
-
Cell Culture Conditions:
-
Cell Density: Ensure consistent cell seeding density across experiments, as this can affect the cell cycle distribution and the apparent efficacy of the drug.
-
Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.
-
-
Experimental Execution:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of the compound and reagents.
-
Edge Effects: In microplate-based assays, be mindful of the "edge effect," where wells on the perimeter of the plate may experience more evaporation. To mitigate this, you can fill the outer wells with sterile media or water.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of farnesyltransferase (FTase), with an IC50 of 1.4 nM. FTase is a crucial enzyme that attaches a farnesyl group to a cysteine residue in a "CaaX" motif at the C-terminus of various proteins. This post-translational modification, known as farnesylation, is essential for the proper localization and function of these proteins, including the Ras family of small GTPases. By inhibiting FTase, FTI-2153 prevents the farnesylation and subsequent membrane association of proteins like H-Ras, thereby blocking their signaling activity.
Q2: What is the primary effect of this compound in cell culture?
A2: A key effect of this compound in sensitive cell lines is the disruption of mitosis. It inhibits the formation of bipolar spindles, leading to the formation of monoasteral spindles and an accumulation of cells in prometaphase with a characteristic ring-like chromosome morphology.
Q3: Is the activity of this compound dependent on the Ras mutation status of the cell line?
A3: While initially developed to target Ras signaling, the efficacy of this compound is not strictly correlated with the presence of Ras mutations. This is partly due to the alternative prenylation of K-Ras and N-Ras by GGTase-1. The anti-tumor effects of FTIs are now understood to be more complex and may involve other farnesylated proteins or off-target effects.
Q4: What are the recommended working concentrations and incubation times for this compound?
A4: A commonly used concentration in published studies is 15 µM with an incubation time of 48 hours. However, the optimal concentration and duration of treatment will depend on the specific cell line and the experimental endpoint. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system.
Quantitative Data
Table 1: IC50 Values of this compound
| Target | IC50 (nM) |
| Farnesyltransferase (FTase) | 1.4 |
| H-Ras Processing | 10 |
Data sourced from MedchemExpress and DC Chemicals.
Table 2: Cell Growth Inhibition by FTI-2153 (15 µM, 48h)
| Cell Line | % Growth Inhibition |
| T-24 | 38% |
| Calu-1 | 36% |
| A-549 | 25% |
| OVCAR3 | 22% |
| HT-1080 | 13% |
| NIH3T3 | 8% |
| HFF | 8% |
Data sourced from MedchemExpress.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound.
-
Solubilization: If the compound does not dissolve completely, gentle warming and/or sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Mitotic Arrest Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 15 µM) or vehicle control for the desired time (e.g., 48 hours).
-
Cell Harvest: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Visualizations
Caption: Inhibition of the Ras signaling pathway by this compound.
Caption: A workflow for troubleshooting inconsistent this compound results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The farnesyltransferase inhibitor, FTI-2153, inhibits bipolar spindle formation during mitosis independently of transformation and Ras and p53 mutation status. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
potential off-target effects of FTI-2153 TFA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of FTI-2153 TFA.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of this compound?
A1: The most significant documented off-target effect of FTI-2153 is the disruption of mitotic spindle formation, leading to an accumulation of cells in prometaphase.[1][2] This effect is characterized by the formation of monoasteral spindles and a ring-shaped chromosome morphology, preventing proper chromosome alignment at the metaphase plate.[1][2]
Q2: Is the mitotic disruption caused by FTI-2153 dependent on the Ras or p53 mutation status of the cells?
A2: No, the inhibition of bipolar spindle formation by FTI-2153 has been shown to be independent of the transformation status and the Ras and p53 mutation status of the cancer cells.
Q3: What is the on-target mechanism of action for this compound?
A3: this compound is a potent and highly selective inhibitor of farnesyltransferase (FTase).[3] FTase is a key enzyme responsible for the post-translational farnesylation of proteins, a process crucial for their proper subcellular localization and function. A primary target of FTase is the Ras family of small GTPases.
Q4: How selective is FTI-2153 for farnesyltransferase?
A4: FTI-2153 demonstrates high selectivity for farnesyltransferase over geranylgeranyltransferase I (GGTase I). This high degree of selectivity is a key characteristic of this inhibitor.
Q5: Are there any known off-target proteins other than those involved in mitotic spindle formation?
A5: While the primary observed off-target effect relates to mitosis, comprehensive proteomic analyses specifically for FTI-2153 have not been widely published. However, studies on other farnesyltransferase inhibitors, like tipifarnib, have identified potential off-target candidates and cellular pathways that could be relevant for FTI-2153. These studies suggest that FTIs can induce changes in the localization and levels of numerous proteins not previously known to be farnesylated. A proteomic approach is recommended to identify novel off-target proteins in your specific cellular model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no mitotic arrest observed | Cell line resistance: Some cell lines, such as NIH3T3 and T-24, have shown resistance to FTI-2153-induced mitotic spindle disruption. | - Confirm the sensitivity of your cell line to FTI-2153 by performing a dose-response curve and assessing mitotic arrest via immunofluorescence. - Consider using a cell line known to be sensitive, such as A-549 or Calu-1, as a positive control. |
| Suboptimal drug concentration: The effective concentration for inducing mitotic arrest can vary between cell lines. | - Perform a dose-response experiment to determine the optimal concentration of FTI-2153 for your specific cell line. Concentrations in the range of 10-15 µM have been used in several studies to induce mitotic effects. | |
| Incorrect cell synchronization: If studying cell cycle-specific effects, improper synchronization can mask the mitotic arrest phenotype. | - Utilize a validated cell synchronization protocol, such as a double thymidine block or thymidine-nocodazole block, to enrich for cells in the G2/M phase before FTI-2153 treatment. | |
| Compound precipitation in cell culture media | Poor solubility: this compound may have limited solubility in aqueous solutions. | - Prepare a concentrated stock solution in an appropriate solvent like DMSO. - When diluting into culture media, ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). - To improve solubility in the final working solution, consider using a formulation with PEG300, Tween-80, and saline. If precipitation occurs, gentle heating and/or sonication can aid dissolution. |
| High cellular toxicity unrelated to mitotic arrest | Off-target effects in sensitive pathways: At higher concentrations, FTI-2153 may have off-target effects leading to general cytotoxicity. | - Lower the concentration of FTI-2153 to the minimum effective dose for observing the desired mitotic phenotype. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment to monitor for excessive cell death. |
| Difficulty identifying novel off-target proteins | Lack of a targeted approach: Standard western blotting for candidate proteins may miss unexpected off-targets. | - Employ an unbiased proteomic approach to identify proteins with altered expression or post-translational modifications upon FTI-2153 treatment. - Consider using chemical proteomics with a tagged FTI-2153 analog to pull down interacting proteins. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of FTI-2153
| Target | IC50 | Notes |
| Farnesyltransferase (FTase) | 1.4 nM | |
| H-Ras Processing | 10 nM | |
| Rap1A Processing | >30 µM | FTI-2153 is >3000-fold more potent at blocking H-Ras processing than Rap1A processing. |
Table 2: Cell Growth Inhibition by FTI-2153 (15 µM for 48h)
| Cell Line | % Inhibition |
| T-24 | 38% |
| Calu-1 | 36% |
| A-549 | 25% |
| OVCAR3 | 22% |
| HT-1080 | 13% |
| HFF | 8% |
| NIH3T3 | 8% |
Data compiled from publicly available information.
Experimental Protocols
Key Experiment: Analysis of Mitotic Spindle Formation by Immunofluorescence
Objective: To visualize the effect of FTI-2153 on mitotic spindle formation.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A-549 or Calu-1) on glass coverslips in a multi-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Optional: Synchronize cells at the G2/M boundary using a double thymidine block or thymidine-nocodazole block protocol.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 16-24 hours).
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
If using paraformaldehyde, wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST in the dark.
-
-
DNA Staining and Mounting:
-
Counterstain the DNA by incubating the cells with a DAPI or Hoechst solution for 5-10 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of mitotic cells and analyze the spindle morphology (bipolar vs. monopolar) and chromosome alignment.
-
Visualizations
Caption: On-target mechanism of this compound.
Caption: Workflow for analyzing mitotic defects.
Caption: Troubleshooting inconsistent results.
References
- 1. Functional-proteomics-based investigation of the cellular response to farnesyltransferase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The farnesyltransferase inhibitor, FTI-2153, blocks bipolar spindle formation and chromosome alignment and causes prometaphase accumulation during mitosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
FTI-2153 TFA Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using FTI-2153 TFA in cell line experiments. All information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is FTI-2153 and what is its mechanism of action?
FTI-2153 is a potent and highly selective, non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase).[1][2] Its primary mechanism of action is the inhibition of farnesylation, a crucial post-translational modification for a variety of cellular proteins, including members of the Ras superfamily of small GTPases.[3] Farnesylation is the attachment of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" box of a target protein. This lipid modification facilitates the anchoring of these proteins to cellular membranes, which is essential for their proper localization and function in signal transduction pathways.[4][5] By inhibiting FTase, FTI-2153 prevents the farnesylation of proteins like Ras, keeping them in the cytosol and thereby blocking their downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which are critical for cell proliferation and survival.
Q2: What are the expected cellular effects of FTI-2153 treatment?
The primary cellular effect of FTI-2153 is the induction of cell cycle arrest, specifically in the G2/M phase. Treatment with FTI-2153 has been shown to cause an accumulation of cells in mitosis, particularly in the prometaphase stage. This is due to the inhibitor's ability to block the formation of bipolar spindles and inhibit proper chromosome alignment at the metaphase plate. Instead, cells treated with FTI-2153 often exhibit monoasteral spindles with a characteristic ring-shaped chromosome morphology. In some cell lines, FTI-2153 can also induce apoptosis.
Q3: What is the significance of the trifluoroacetate (TFA) salt form of FTI-2153?
FTI-2153 is often supplied as a trifluoroacetate (TFA) salt, which results from the purification process using trifluoroacetic acid in reversed-phase high-performance liquid chromatography (HPLC). It is crucial for researchers to be aware that the TFA counter-ion itself can have biological effects. Studies have shown that TFA salts can suppress the proliferation of certain cell types, including osteoblasts and chondrocytes, in a dose-dependent manner. In some cases, TFA has been reported to reduce cell proliferation at concentrations as low as 10 nM. Therefore, it is important to consider the potential contribution of the TFA salt to the observed cellular toxicity.
Troubleshooting Guides
Problem 1: Higher than expected cytotoxicity or inconsistent IC50 values.
Q1.1: My observed IC50 value for this compound is much lower than reported in the literature, or I'm seeing significant cell death even at low concentrations. What could be the cause?
This could be due to the inherent toxicity of the TFA salt in your specific cell line. Some cell lines are particularly sensitive to TFA.
-
Troubleshooting Step 1: Perform a Vehicle Control with TFA. Run a control experiment treating your cells with a TFA salt solution (e.g., sodium trifluoroacetate) at concentrations equivalent to those of the this compound used in your experiment. This will help you determine the baseline toxicity of the TFA counter-ion.
-
Troubleshooting Step 2: Compare with a Different Salt Form. If possible, obtain FTI-2153 as a different salt, such as hydrochloride (HCl) or acetate. Comparing the cytotoxicity of the TFA salt with another salt form can help distinguish the effect of the active compound from the effect of the counter-ion.
-
Troubleshooting Step 3: Review Cell Seeding Density. Inconsistent cell density at the time of treatment can lead to variable IC50 values. Ensure you are using a consistent and optimized cell seeding density for your assays.
Problem 2: this compound does not induce the expected phenotype (e.g., no mitotic arrest or apoptosis).
Q2.1: I'm not observing the expected mitotic arrest or apoptotic effects of FTI-2153 in my cell line. What should I check?
-
Troubleshooting Step 1: Verify Compound Activity. Ensure that your stock solution of this compound is properly prepared and has not degraded. Prepare fresh dilutions for each experiment.
-
Troubleshooting Step 2: Optimize Treatment Duration and Concentration. The effective concentration and treatment time can vary significantly between cell lines. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.
-
Troubleshooting Step 3: Assess Farnesyltransferase Expression. While unlikely to be the primary issue, confirming the expression of farnesyltransferase in your cell line can be a useful step.
-
Troubleshooting Step 4: Consider Alternative Prenylation. In some cases, resistance to farnesyltransferase inhibitors can be mediated by alternative prenylation of target proteins by geranylgeranyltransferase I (GGTase I).
Problem 3: Discrepancies in results between different batches of this compound.
Q3.1: I am seeing different results with a new batch of this compound compared to a previous one. How can I address this?
-
Troubleshooting Step 1: Confirm Compound Identity and Purity. If possible, verify the identity and purity of the new batch of this compound using analytical methods such as mass spectrometry and HPLC.
-
Troubleshooting Step 2: Perform a Dose-Response Curve Comparison. Run a parallel experiment comparing the dose-response of the old and new batches to determine if there is a significant difference in potency.
-
Troubleshooting Step 3: Check for Differences in Salt Form or Counter-ion Content. Inquire with the supplier about any potential differences in the salt form or the amount of residual TFA between batches.
Quantitative Data
Table 1: IC50 Values of FTI-2153 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| A-549 | Lung Carcinoma | Not explicitly stated, but growth inhibited by 25% at 15 µM | 48 | Not specified |
| Calu-1 | Lung Carcinoma | Not explicitly stated, but growth inhibited by 36% at 15 µM | 48 | Not specified |
| T-24 | Bladder Carcinoma | Not explicitly stated, but growth inhibited by 38% at 15 µM | 48 | Not specified |
| OVCAR3 | Ovarian Carcinoma | Not explicitly stated, but growth inhibited by 22% at 15 µM | 48 | Not specified |
| HT-1080 | Fibrosarcoma | Not explicitly stated, but growth inhibited by 13% at 15 µM | 48 | Not specified |
| NIH3T3 | Mouse Embryonic Fibroblast | Not explicitly stated, but growth inhibited by 8% at 15 µM | 48 | Not specified |
| HFF | Human Foreskin Fibroblast | Not explicitly stated, but growth inhibited by 8% at 15 µM | 48 | Not specified |
Note: The available literature primarily describes the percentage of growth inhibition at a specific concentration rather than explicit IC50 values for FTI-2153. Researchers should determine the IC50 experimentally for their cell line of interest.
Table 2: Effect of FTI-2153 on Cell Cycle Distribution
| Cell Line | Treatment | % of Prometaphase Cells with Bipolar Spindles |
| HFF (Normal) | Control | 67-92% |
| HFF (Normal) | FTI-2153 | 2-28% |
| OVCAR3 (Cancer) | Control | 67-92% |
| OVCAR3 (Cancer) | FTI-2153 | 2-28% |
| A-549 (Cancer) | Control | 67-92% |
| A-549 (Cancer) | FTI-2153 | 2-28% |
| Calu-1 (Cancer) | Control | 67-92% |
| Calu-1 (Cancer) | FTI-2153 | 2-28% |
| HT1080 (Cancer) | Control | 67-92% |
| HT1080 (Cancer) | FTI-2153 | 2-28% |
Data adapted from a study showing a significant decrease in bipolar spindle formation in both normal and cancer cell lines upon treatment with FTI-2153, leading to an accumulation of cells in prometaphase.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method for determining the effect of FTI-2153 on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions.
-
Remove the medium from the wells and add 100 µL of the FTI-2153 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest FTI-2153 concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Harvest the cells, including both the adherent and floating populations.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Harvest approximately 1-2 x 10^6 cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
Technical Support Center: Navigating the Impact of TFA Counter-Ions in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with trifluoroacetic acid (TFA) counter-ions in biological experiments.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid widely used in the solid-phase synthesis of peptides. It plays a crucial role in cleaving the synthesized peptide from the resin and is also utilized as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[1][2] Consequently, synthetic peptides are often delivered as TFA salts, where the positively charged amino groups of the peptide are associated with the negatively charged trifluoroacetate anion.[1][2] While lyophilization removes free TFA, the salt form remains.[2] The residual TFA can range from 10% to 45% of the peptide's total weight.
Q2: How can residual TFA in my peptide sample affect my biological experiments?
A2: Residual TFA can significantly interfere with a wide range of biological assays. Its effects can be multifaceted and lead to inaccurate or irreproducible results. Known interferences include:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, which can be mistaken for the biological activity of the peptide itself.
-
Alteration of Peptide Properties: TFA can bind to peptides, altering their conformation, solubility, and aggregation characteristics, which can impact their interaction with biological targets.
-
Assay Interference: The acidic nature of TFA can lower the pH of your assay buffer, affecting enzyme activity and protein stability. It can also directly interfere with assay components, leading to false-positive or false-negative results.
-
Receptor Modulation: TFA has been identified as an unintended allosteric modulator of certain receptors, such as the glycine receptor.
-
Structural Analysis Interference: TFA has a strong absorbance band that can overlap with the amide I band of peptides, complicating secondary structure analysis by infrared spectroscopy.
Q3: What are the typical levels of TFA in a synthetic peptide, and what is considered an acceptable level?
A3: The amount of residual TFA in a lyophilized peptide sample can vary significantly, often ranging from 10% to 45% by weight. For sensitive biological assays, particularly cell-based and in vivo studies, it is highly recommended to reduce the TFA content to less than 1%.
Q4: How can I determine the amount of TFA in my peptide sample?
A4: Several analytical techniques can be used to quantify the TFA content in your peptide sample:
-
¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a direct and quantitative method for determining TFA concentration.
-
Ion Chromatography (IC): IC can be used to separate and quantify trifluoroacetate anions.
-
HPLC with Evaporative Light-Scattering Detector (ELSD): This method allows for the detection and quantification of non-volatile compounds like TFA salts.
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): This technique can be used to monitor the removal of TFA by observing the disappearance of its characteristic absorbance peak.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays (e.g., Proliferation, Cytotoxicity)
Possible Cause: Interference from residual TFA counter-ions in your synthetic peptide.
Troubleshooting Steps:
-
Quantify TFA Content: If possible, determine the concentration of TFA in your peptide stock solution using one of the analytical methods listed in FAQ 4.
-
Run a TFA Control: In parallel with your peptide experiment, run a control with a TFA salt solution (e.g., sodium trifluoroacetate) at the same concentration as in your peptide sample to assess the direct effect of TFA on your cells.
-
Perform a Counter-ion Exchange: If TFA levels are significant, consider exchanging the TFA for a more biologically compatible counter-ion like acetate or hydrochloride (HCl). Refer to the detailed protocols in the "Experimental Protocols" section.
-
Check the pH: After adding your peptide stock to the cell culture medium, verify that the final pH remains within the optimal physiological range (typically 7.2-7.4).
-
Use a TFA-Free Peptide: If available, purchase the peptide in a TFA-free salt form (e.g., acetate or HCl salt) for comparison.
Issue 2: Poor or Irreproducible Results in Enzyme Kinetic Assays
Possible Cause: Alteration of assay pH by TFA.
Troubleshooting Steps:
-
Measure the pH: Check the pH of your final assay solution after adding the peptide stock. A deviation from the optimal pH for the enzyme is a likely cause of the issue.
-
Ensure Sufficient Buffer Capacity: Confirm that your assay buffer has enough buffering capacity to counteract the acidity of the TFA.
-
Perform a Counter-ion Exchange: As with cell-based assays, exchanging TFA for a weaker acid counter-ion like acetate can mitigate pH-related problems.
-
Enzyme Stability Control: Incubate the enzyme alone in a solution containing a similar concentration of TFA as your experimental condition to determine if TFA directly inhibits or destabilizes the enzyme.
Quantitative Data Summary
The following tables provide illustrative data on the potential impact of TFA on biological assays. Note that the specific effects can vary depending on the cell line, enzyme, and assay conditions.
Table 1: Reported Cytotoxic Concentrations of TFA in Various Cell Lines
| Cell Line | Assay Type | Reported Cytotoxic Concentration | Reference |
| HUVEC | Proliferation | ~0.1 mM | |
| Jurkat | Viability | ~5 mM | |
| Multiple (e.g., HeLa, HEK293) | General Observation | >100 µM | |
| PC-12 | Viability | 1-5 mM | |
| Osteoblasts and Chondrocytes | Proliferation Inhibition | As low as 10 nM |
Disclaimer: These are representative values to illustrate the potential cytotoxic range of TFA. Actual IC50 values should be determined experimentally for the specific cell line and conditions used.
Table 2: Hypothetical Impact of TFA on Enzyme Kinetics
| TFA Concentration | Apparent Km | Apparent Vmax |
| 0 mM (Control) | 10 µM | 100 nmol/min |
| 1 mM | 15 µM | 80 nmol/min |
| 5 mM | 25 µM | 50 nmol/min |
Disclaimer: This table presents hypothetical data to demonstrate the potential inhibitory effects of TFA on enzyme kinetics. The actual impact on Km and Vmax should be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Dose-Dependent Effect of TFA on Cell Viability
Objective: To determine the concentration-dependent effect of TFA on the viability and proliferation of your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Sodium trifluoroacetate (NaTFA)
-
Multi-well plates (e.g., 96-well)
-
Cell viability/proliferation assay reagent (e.g., MTT, XTT, WST-1)
-
Plate reader
Procedure:
-
Prepare NaTFA Stock Solution: Prepare a stock solution of sodium trifluoroacetate (NaTFA) in your complete cell culture medium.
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a serial dilution of the NaTFA stock solution in culture medium to achieve a range of final concentrations (e.g., 1 nM to 1 mM) in the wells.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of NaTFA. Include a vehicle control (medium only).
-
Incubation: Incubate the cells for the same duration as your planned peptide experiment (e.g., 24, 48, 72 hours).
-
Assess Viability: Assess cell viability or proliferation using your standard assay protocol.
-
Data Analysis: Plot the cell viability/proliferation against the TFA concentration to determine the dose-response curve.
Protocol 2: TFA/HCl Exchange by Lyophilization
Objective: To exchange trifluoroacetate counter-ions with chloride ions, which are generally more biocompatible.
Materials:
-
Lyophilized peptide (TFA salt)
-
Milli-Q or deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve Peptide: Dissolve the peptide in Milli-Q water at a concentration of 1-2 mg/mL.
-
Add HCl: Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 10 mM.
-
Incubate: Allow the solution to stand at room temperature for at least one minute.
-
Freeze: Flash-freeze the solution in liquid nitrogen or in a freezer at -80°C.
-
Lyophilize: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: Repeat steps 1-5 two to three more times to ensure complete TFA removal. After the final lyophilization, the peptide is ready to be dissolved in the appropriate buffer for your biological assay.
Protocol 3: TFA/Acetate Exchange using Anion Exchange Resin
Objective: To exchange trifluoroacetate counter-ions with acetate ions.
Materials:
-
Strong anion exchange resin
-
Column
-
1M Sodium acetate solution
-
Distilled water
-
Lyophilized peptide (TFA salt)
-
Lyophilizer
Procedure:
-
Prepare Column: Prepare a small column with a 10- to 50-fold excess of anion sites in the resin relative to the anion sites in the peptide.
-
Equilibrate Column: Elute the column with a 1M solution of sodium acetate.
-
Wash Column: Wash the column with distilled water to remove the excess sodium acetate.
-
Load Peptide: Dissolve the peptide in distilled water and apply it to the column.
-
Elute Peptide: Elute the column with distilled water and collect the fractions containing the peptide.
-
Lyophilize: Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.
Visualizations
Caption: Troubleshooting workflow for TFA-related assay issues.
Caption: General workflow for TFA counter-ion exchange.
References
FTI-2153 TFA degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the effective use of FTI-2153 TFA in experimental settings. The following sections address common questions and challenges related to the storage, handling, and potential degradation of this farnesyltransferase inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is critical to maintain the stability and activity of this compound.[1] The recommended storage conditions for stock solutions are summarized in the table below. It is crucial to store the compound under a nitrogen atmosphere to prevent oxidation and degradation.
| Storage Condition | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to your experimental system, as high concentrations of DMSO can be toxic to cells.
Q3: Can I subject this compound stock solutions to multiple freeze-thaw cycles?
A3: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. This practice minimizes the potential for compound degradation and ensures consistency across experiments.
Q4: What are the potential issues associated with the trifluoroacetate (TFA) salt of FTI-2153?
A4: Trifluoroacetic acid is often used in the purification of synthetic peptides and peptidomimetics, resulting in the formation of TFA salts.[2][3] While generally stable, TFA salts can present challenges in biological assays. Residual TFA may exhibit cytotoxicity, and the TFA counter-ion can sometimes interfere with physicochemical measurements.[4][5] For sensitive cell-based experiments, it is important to be aware of these potential effects.
Q5: Is this compound stable in cell culture media?
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with this compound.
Problem 1: Inconsistent or no observable biological effect.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of stock solutions as per the recommendations. Prepare fresh working solutions for each experiment. For long-duration experiments, consider replenishing the compound at intermediate time points. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal effective concentration (e.g., IC50) for your specific cell line and experimental endpoint. |
| Poor Cell Permeability | Review the physicochemical properties of FTI-2153. While generally cell-permeable, different cell lines can exhibit varying uptake efficiencies. |
| Cell Line Resistance | Some cell lines may be inherently resistant to the effects of FTI-2153. For example, NIH3T3 and T-24 cells have shown resistance to FTI-2153-induced inhibition of bipolar spindle formation. |
Problem 2: Precipitation of the compound in cell culture media.
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | While FTI-2153 is soluble in DMSO, its solubility in aqueous media is lower. Ensure the final concentration in your experiment does not exceed its solubility limit. |
| Solvent Shock | The rapid dilution of a concentrated DMSO stock into aqueous media can cause the compound to precipitate. To mitigate this, try a serial dilution approach, gradually decreasing the DMSO concentration. |
| Media Components | Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility. Consider testing different media formulations or serum concentrations. |
Problem 3: High cellular toxicity observed.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). |
| Off-Target Effects | At high concentrations, small molecule inhibitors may exhibit off-target effects leading to toxicity. Use the lowest effective concentration determined from your dose-response experiments. |
| TFA Salt Cytotoxicity | Residual trifluoroacetic acid from the synthesis and purification process can be toxic to cells. If toxicity is a concern, consider using a compound with a different salt form if available. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the required mass of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no undissolved material. If necessary, gently warm the tube or sonicate briefly.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, under a nitrogen atmosphere.
Protocol 2: General Cell Treatment Protocol
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Thaw a single-use aliquot of the this compound stock solution.
-
Prepare a series of dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform serial dilutions to minimize pipetting errors and avoid solvent shock.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the existing media from the cells and add the media containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Proceed with the downstream analysis (e.g., cell viability assay, western blotting, microscopy).
Visualizations
Caption: FTI-2153 inhibits farnesyltransferase, preventing Ras protein farnesylation and subsequent membrane localization, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 4. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
Technical Support Center: FTI-2153 TFA Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving the farnesyltransferase inhibitor, FTI-2153 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
FTI-2153 is a potent and highly selective inhibitor of farnesyltransferase (FTase), an enzyme responsible for the post-translational modification of various proteins, including those in the Ras superfamily of small GTPases.[1] The trifluoroacetate (TFA) salt form is commonly used for research purposes. By inhibiting FTase, FTI-2153 prevents the attachment of a farnesyl group to target proteins, which is crucial for their proper localization and function. This disruption of farnesylation, particularly of proteins like H-Ras, interferes with downstream signaling pathways involved in cell proliferation and survival, leading to its anti-cancer properties.[2]
Q2: What are the known IC50 values for this compound?
This compound is a highly potent inhibitor with the following reported half-maximal inhibitory concentrations (IC50):
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
-
Solubility: FTI-2153 is soluble in DMSO. For a 10 mM stock solution, dissolve the compound in DMSO.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. It is recommended to store the solution under nitrogen to minimize degradation.
Q4: Can the trifluoroacetate (TFA) counterion affect my experimental results?
Yes, the TFA counterion can significantly impact both biochemical and cell-based assays. Residual TFA from the synthesis and purification process can alter the pH of your assay buffer, potentially affecting enzyme activity. In cell-based assays, TFA has been shown to be cytotoxic at certain concentrations, which could be misinterpreted as a direct effect of the FTI-2153. It is crucial to run appropriate controls with TFA alone to assess its contribution to the observed effects.
Troubleshooting Guides
Biochemical Assays (e.g., Farnesyltransferase Activity Assays)
| Problem | Possible Causes | Troubleshooting Steps |
| High variability between replicates | Inconsistent pipetting; Temperature fluctuations; Reagent degradation. | Use calibrated pipettes and practice consistent technique; Ensure all reagents and plates are at the recommended temperature before starting the assay; Prepare fresh reagents and store them properly. |
| Low or no enzyme activity | Inactive enzyme; Incorrect buffer composition; Substrate degradation. | Use a new batch of enzyme and verify its activity with a known activator; Check the pH and composition of the assay buffer; Use fresh, properly stored substrates. |
| Unexpectedly high background fluorescence | Contaminated reagents or microplates; Autofluorescence of this compound. | Use high-quality, clean labware; Run a control with all components except the enzyme to determine the background fluorescence of the compound. |
| Inconsistent IC50 values | TFA counterion interference; Incorrect serial dilutions. | Run a TFA control to determine its effect on the assay; Carefully prepare and verify the concentrations of your serial dilutions. |
Cell-Based Assays (e.g., Cell Viability, Apoptosis, Cell Cycle)
| Problem | Possible Causes | Troubleshooting Steps |
| High cytotoxicity in control wells | TFA counterion toxicity; High DMSO concentration; Unhealthy cells. | Run a control with TFA at the same concentration as in the experimental wells; Ensure the final DMSO concentration is non-toxic to your cell line (typically <0.5%); Use healthy, actively growing cells and handle them gently. |
| Inconsistent drug response | Cell line heterogeneity; Variation in cell seeding density; Inconsistent incubation times. | Use a consistent passage number of cells; Ensure uniform cell seeding across all wells; Maintain precise and consistent incubation periods. |
| Difficulty interpreting apoptosis data | Incorrect timing of analysis; Insensitive detection method. | Perform a time-course experiment to determine the optimal time point for apoptosis detection; Use a combination of methods (e.g., Annexin V staining and caspase activity assays) for a more robust analysis. |
| No observable effect on cell cycle | Cell line resistance; Insufficient drug concentration or incubation time. | Some cell lines are resistant to the cell cycle effects of FTI-2153; Increase the concentration of this compound or extend the incubation time. |
Quantitative Data Summary
The following tables summarize quantitative data from studies using FTI-2153. These values can serve as a reference for expected experimental outcomes.
Table 1: In Vitro Inhibitory Activity of FTI-2153
| Target | IC50 |
| Farnesyltransferase (FTase) | 1.4 nM |
| H-Ras Processing | 10 nM |
Table 2: Effect of FTI-2153 on Cell Growth Inhibition (48-hour treatment)
| Cell Line | % Inhibition at 15 µM |
| T-24 | 38% |
| Calu-1 | 36% |
| A-549 | 25% |
| OVCAR3 | 22% |
| HT-1080 | 13% |
| NIH3T3 | 8% |
| HFF | 8% |
Table 3: Effect of FTI-2153 on Cell Cycle Distribution in HT1080 Cells (48-hour treatment at 15 µM)
| Mitotic Phase | Control Cells | FTI-2153 Treated Cells |
| Prometaphase | 5% | 55% |
| Telophase/Cytokinesis | 85% | 35% |
Experimental Protocols
Farnesyltransferase Activity Assay (Fluorescence-Based)
This protocol is adapted from a general fluorescence-based farnesyltransferase inhibitor screening assay and can be used to determine the IC50 of this compound.
Materials:
-
Recombinant farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
This compound
-
DMSO
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for IC50 determination. Also, prepare a vehicle control (DMSO in assay buffer).
-
In each well of the microplate, add the following in order:
-
Assay buffer
-
This compound dilution or vehicle control
-
FTase enzyme
-
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate.
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protecting it from light.
-
Measure the final fluorescence.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO in medium).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound inhibits farnesyltransferase (FTase).
Caption: General workflow for this compound assays.
Caption: A logical approach to troubleshooting common issues.
References
FTI-2153 Technical Support Center: Interpreting Unexpected TFA Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving FTI-2153 TFA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FTI-2153?
FTI-2153 is a potent and highly selective inhibitor of farnesyltransferase (FTase). FTase is a key enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue at the C-terminus of various proteins. This process, known as farnesylation, is crucial for the proper localization and function of these proteins, including the well-known Ras family of small GTPases. By inhibiting FTase, FTI-2153 prevents the farnesylation of target proteins, thereby disrupting their downstream signaling pathways.
Q2: My cells do not have a Ras mutation, yet I see an effect with FTI-2153. Is this expected?
Yes, this is an expected and well-documented observation. While farnesyltransferase inhibitors (FTIs) were initially developed to target oncogenic Ras, their anti-tumor activity is not solely dependent on the presence of Ras mutations.[1] FTI-2153 can affect other farnesylated proteins that are critical for cell proliferation and survival, such as Rheb (Ras homolog enriched in brain), which is a key activator of the mTOR pathway.[2][3][4] Therefore, the effects of FTI-2153 can be observed in cells with wild-type Ras.
Q3: I am observing mitotic arrest and the formation of monoasteral spindles in my cell line after FTI-2153 treatment. Is this a known effect?
Yes, FTI-2153 has been shown to induce mitotic arrest by inhibiting the formation of bipolar spindles, leading to an accumulation of cells in prometaphase with a characteristic monoasteral spindle morphology.[5] This effect is noteworthy because it has been observed to be independent of the Ras and p53 mutation status in many cancer cell lines.
Q4: In some of my cell lines, FTI-2153 is not inducing mitotic arrest. Why might this be?
The sensitivity of cell lines to FTI-2153-induced mitotic arrest can vary. Research has shown that some cell lines are resistant to this particular effect. The exact mechanisms of this differential sensitivity are still under investigation but may be related to the specific complement of farnesylated proteins and the activity of compensatory signaling pathways within the resistant cells.
Q5: Are there any known off-target effects of FTI-2153?
While FTI-2153 is highly selective for farnesyltransferase over geranylgeranyltransferase I (GGTase-I), it is important to consider that the inhibition of FTase will affect all farnesylated proteins in the cell, not just Ras. One important non-Ras target is RhoB. Treatment with FTIs can lead to a switch in the prenylation of RhoB, from farnesylation to geranylgeranylation. This geranylgeranylated form of RhoB has been shown to have growth-inhibitory effects, contributing to the overall anti-tumor activity of FTIs.
Troubleshooting Guide
This guide addresses common unexpected results and provides potential explanations and experimental steps to clarify your findings.
Issue 1: Reduced or No Inhibition of Cell Proliferation in K-Ras or N-Ras Mutant Cell Lines
Potential Cause:
A primary mechanism of resistance to farnesyltransferase inhibitors in cells with K-Ras or N-Ras mutations is the activation of an alternative prenylation pathway. When farnesyltransferase is inhibited, these specific Ras isoforms can be alternatively modified by geranylgeranyltransferase-I (GGTase-I). This allows them to maintain their membrane localization and downstream signaling, rendering the cells resistant to FTIs alone.
Troubleshooting Steps:
-
Confirm the Identity of the Ras Mutation: Ensure that the cell line you are using has the expected Ras mutation.
-
Investigate Alternative Prenylation: To test if alternative prenylation is occurring, you can co-treat the cells with FTI-2153 and a GGTase-I inhibitor (GGTI). If the combination of inhibitors is more effective at reducing proliferation than FTI-2153 alone, it suggests that alternative prenylation is a key resistance mechanism.
-
Assess Downstream Signaling: Use Western blotting to examine the phosphorylation status of downstream effectors of Ras signaling, such as ERK1/2 (p44/42 MAPK). In resistant cells, you may not see a significant decrease in p-ERK levels with FTI-2153 treatment alone.
Issue 2: Unexpected Resistance to FTI-2153 in a Previously Sensitive Cell Line
Potential Cause:
Acquired resistance to targeted therapies can develop over time. In the case of FTIs, this can occur through mutations in the farnesyltransferase enzyme itself, particularly in the region where the inhibitor binds.
Troubleshooting Steps:
-
Sequence the Farnesyltransferase Gene: Isolate genomic DNA from both the sensitive parental cell line and the resistant subclone. Sequence the subunits of the farnesyltransferase gene (FNTA and FNTB) to identify any potential mutations in the resistant cells.
-
Perform an In Vitro FTase Activity Assay: Compare the enzymatic activity of farnesyltransferase from cell lysates of sensitive and resistant cells in the presence of varying concentrations of FTI-2153. A rightward shift in the IC50 curve for the resistant cells would indicate a less sensitive enzyme.
Issue 3: Variable or Contradictory Results in Cell Viability Assays
Potential Cause:
Discrepancies in cell viability data can arise from several factors, including the specific assay used, the metabolic state of the cells, and the timing of the measurement. The MTT assay, for instance, measures mitochondrial reductase activity, which may not always directly correlate with cell number if the treatment itself affects mitochondrial function.
Troubleshooting Steps:
-
Use an Orthogonal Assay: Confirm your results using a different cell viability or cytotoxicity assay that relies on a different principle, such as a crystal violet assay (staining of total protein), a trypan blue exclusion assay (membrane integrity), or a real-time cell analysis system.
-
Optimize Seeding Density and Treatment Duration: Ensure that your cells are in the exponential growth phase at the time of treatment and that the assay is performed at an appropriate time point to capture the desired effect (e.g., cytostatic vs. cytotoxic).
-
Include Proper Controls: Always include vehicle-only (e.g., DMSO) controls to account for any effects of the solvent on cell viability.
Data Presentation
Table 1: Summary of Expected Outcomes of FTI-2153 Treatment in Sensitive Cell Lines
| Parameter | Expected Outcome | Potential Unexpected Outcome | Possible Explanation for Unexpected Outcome |
| Cell Proliferation (H-Ras Mutant) | Significant Inhibition | Minimal Inhibition | Acquired resistance (FTase mutation) |
| Cell Proliferation (K/N-Ras Mutant) | Variable Inhibition | No Inhibition | Alternative prenylation by GGTase-I |
| Cell Cycle | G1 and/or G2/M Arrest (Mitotic Arrest) | No significant cell cycle arrest | Cell line-specific resistance to mitotic effects |
| Ras Localization | Mislocalization of H-Ras from the membrane | Normal localization of K-Ras/N-Ras | Alternative prenylation |
| mTOR Pathway Activity | Decreased phosphorylation of S6K and 4E-BP1 | No change in mTOR pathway activity | Resistance mechanism upstream of Rheb |
| Spindle Morphology | Increased percentage of monoasteral spindles | Normal bipolar spindle formation | Cell line-specific resistance to mitotic effects |
Experimental Protocols
Farnesyltransferase Activity Assay (Fluorimetric)
This protocol is adapted from commercially available kits and is designed to measure the activity of FTase in cell lysates.
-
Prepare Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Assay Procedure:
-
In a black 96-well plate, add cell lysate (containing 10-20 µg of protein) to each well.
-
Add varying concentrations of FTI-2153 or vehicle control.
-
Prepare a reaction mixture containing a fluorescently labeled farnesyl pyrophosphate (FPP) analog and a peptide substrate for FTase in an appropriate assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate.
-
Calculate the percent inhibition of FTase activity for each concentration of FTI-2153.
-
Cell Viability (MTT) Assay
This protocol provides a general procedure for assessing cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of FTI-2153 or vehicle control for the desired duration (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blotting
This protocol outlines the key steps for analyzing protein expression and phosphorylation status.
-
Sample Preparation:
-
Treat cells with FTI-2153 or vehicle for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-p-ERK, anti-total-ERK, anti-p-S6K, anti-total-S6K, anti-Ras) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Mandatory Visualizations
Caption: FTI-2153 inhibits farnesyltransferase, blocking Ras and Rheb signaling.
Caption: Troubleshooting workflow for unexpected FTI-2153 results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The farnesyl transferase inhibitor (FTI) SCH66336 (lonafarnib) inhibits Rheb farnesylation and mTOR signaling. Role in FTI enhancement of taxane and tamoxifen anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The farnesyltransferase inhibitor, FTI-2153, blocks bipolar spindle formation and chromosome alignment and causes prometaphase accumulation during mitosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of serum concentration on FTI-2153 TFA activity
Welcome to the technical support center for FTI-2153 TFA, a potent and selective farnesyltransferase (FTase) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a particular focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the trifluoroacetate salt of FTI-2153, a highly potent and selective, non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase) with an IC50 of 1.4 nM.[1] Farnesyltransferase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue at the C-terminus of various proteins. This process, known as farnesylation, is essential for the proper localization and function of these proteins, including the Ras family of small GTPases, which are key regulators of cell growth, differentiation, and survival. By inhibiting FTase, FTI-2153 prevents the farnesylation of target proteins, thereby disrupting their downstream signaling pathways. This has been shown to block the processing of H-Ras with an IC50 of 10 nM.[1]
Q2: What is the primary cellular effect of FTI-2153?
A2: A primary cellular effect of FTI-2153 is the induction of mitotic arrest. Specifically, it has been demonstrated to inhibit the formation of bipolar spindles during mitosis, leading to an accumulation of cells in prometaphase with a characteristic rosette-like or ring-shaped chromosome morphology.[2][3] This effect appears to be independent of the Ras and p53 mutation status in many cancer cell lines.
Q3: I am observing a lower-than-expected potency for this compound in my cell-based assays compared to the reported biochemical IC50. Why might this be?
A3: This is a common observation and is likely due to the "serum shift" phenomenon. The reported IC50 of 1.4 nM for this compound is typically determined in a biochemical, cell-free assay with purified enzyme. In cell-based assays, the culture medium is usually supplemented with serum (e.g., Fetal Bovine Serum, FBS), which contains abundant proteins like albumin. This compound can bind to these serum proteins, reducing the concentration of the free, unbound compound that is available to enter the cells and interact with its target, farnesyltransferase. This results in a higher apparent IC50 value in cell-based assays.
Q4: How does serum concentration quantitatively affect the IC50 of this compound?
Data Presentation
Table 1: Illustrative Example of Serum Shift Effect on this compound Activity
| Serum Concentration (% FBS) | Apparent IC50 (nM) | Fold-Shift in IC50 |
| 0.5% | 25 | 1.0 |
| 2% | 110 | 4.4 |
| 5% | 275 | 11.0 |
| 10% | 600 | 24.0 |
Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates a typical trend of decreasing potency with increasing serum concentration. Actual values should be determined experimentally.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent serum concentration or lot-to-lot variability in the serum used.
-
Solution: Ensure that the same concentration of serum is used across all comparative experiments. If possible, use the same lot of FBS for a series of experiments to minimize variability in protein composition.
-
-
Possible Cause: Inaccurate serial dilutions of this compound.
-
Solution: Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step.
-
-
Possible Cause: Cell seeding density is not consistent.
-
Solution: Maintain a consistent cell seeding density for all wells and plates in an experiment, as this can affect the cell growth rate and drug response.
-
Issue 2: this compound activity is much lower than anticipated, even at low serum concentrations.
-
Possible Cause: The compound may have degraded.
-
Solution: Store the this compound stock solution at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: The cell line being used is resistant to this compound.
-
Solution: While FTI-2153's effect on bipolar spindle formation is broad, some cell lines have been shown to be resistant. Consider testing a sensitive control cell line in parallel.
-
-
Possible Cause: The experimental endpoint is not optimal for detecting the effects of this compound.
-
Solution: Given that this compound primarily causes mitotic arrest, a short-term (e.g., 24-48 hours) cell viability assay may not fully capture its cytostatic effect. Consider using an endpoint that measures cell cycle progression, such as flow cytometry, or a longer-term colony formation assay.
-
Experimental Protocols
Detailed Protocol: Serum Shift IC50 Assay for this compound
This protocol provides a framework for determining the effect of serum concentration on the potency of this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., A549 human lung carcinoma)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in a minimal amount of serum-containing medium (e.g., 0.5% FBS) to prevent cell death.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a 2X concentrated serial dilution of this compound in serum-free medium. It is recommended to perform an 8-point dilution series.
-
-
Preparation of Serum Concentrations:
-
Prepare 2X concentrated solutions of FBS in serum-free medium to achieve the desired final concentrations (e.g., 1%, 4%, 10%, 20% to get final concentrations of 0.5%, 2%, 5%, 10%).
-
-
Treatment:
-
Remove the overnight culture medium from the cells.
-
Add 50 µL of the appropriate 2X FBS solution to each well.
-
Add 50 µL of the 2X this compound serial dilutions to the corresponding wells. This will result in a final volume of 100 µL with the desired 1X concentrations of both serum and the inhibitor.
-
Include "no drug" controls for each serum concentration and "no cell" controls for background subtraction.
-
-
Incubation:
-
Incubate the plates for a suitable duration (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then read the plate on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the "no drug" control for each serum concentration.
-
Plot the normalized response versus the log of the this compound concentration for each serum condition.
-
Fit the data using a four-parameter logistic regression to determine the IC50 value for each serum concentration.
-
Calculate the "fold-shift" in IC50 by dividing the IC50 at each serum concentration by the IC50 at the lowest serum concentration.
-
Visualizations
Caption: this compound inhibits the farnesylation of pre-Ras by FTase.
Caption: Experimental workflow for the Serum Shift IC50 Assay.
Caption: Troubleshooting logic for lower than expected this compound activity.
References
Validation & Comparative
Comparative Guide to Farnesyltransferase Inhibition: A Focus on FTI-2153 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FTI-2153 TFA with other prominent farnesyltransferase inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within the C-terminal CAAX motif of various cellular proteins. This process, known as farnesylation, is essential for the proper localization and function of these proteins, including the Ras family of small GTPases, which are key regulators of cell growth, differentiation, and survival.[1] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase an attractive target for anti-cancer drug development.[1] Farnesyltransferase inhibitors (FTIs) are a class of compounds designed to block this enzymatic activity, thereby preventing the activation of Ras and other farnesylated proteins.[1]
This compound is a potent and highly selective inhibitor of FTase.[2][3] Its mechanism of action involves the disruption of bipolar spindle formation during mitosis, leading to an accumulation of cells in the prometaphase stage of the cell cycle. This guide will compare the in vitro and cellular activity of this compound with other well-characterized FTIs.
Quantitative Comparison of Farnesyltransferase Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other selected farnesyltransferase inhibitors against FTase and their cellular potency in inhibiting the processing of specific Ras isoforms.
| Compound | FTase IC50 (nM) | H-Ras Processing IC50 (nM) | K-Ras Processing IC50 (nM) | N-Ras Processing IC50 (nM) |
| This compound | 1.4 | 10 | - | - |
| Tipifarnib (R115777) | 0.86 | - | 7.9 | - |
| Lonafarnib (SCH66336) | 1.9 | 1.9 | 5.2 | 2.8 |
| L-778,123 | 2 | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. Data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Ras Signaling Pathway and Inhibition by FTIs
This diagram illustrates the post-translational modification of Ras proteins by farnesyltransferase and the subsequent signaling cascade. It also depicts how FTIs block this process.
Caption: Ras farnesylation and downstream signaling cascade.
Experimental Workflow for Validating FTI Activity
This diagram outlines a typical experimental workflow to assess the efficacy of a farnesyltransferase inhibitor like this compound.
Caption: Workflow for FTI validation.
Detailed Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay (Fluorimetric)
This protocol is adapted from commercially available kits and provides a method for determining the in vitro IC50 value of an FTI.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound and other test compounds
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 550 nm)
Procedure:
-
Prepare a serial dilution of the FTI compounds in the assay buffer.
-
In each well of the microplate, add the FTI dilution or vehicle control.
-
Add the dansylated peptide substrate and FPP to each well.
-
Initiate the reaction by adding the FTase enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at the specified wavelengths.
-
Calculate the percent inhibition for each FTI concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the FTI concentration and fitting the data to a dose-response curve.
Cell-Based Farnesylation Assay (Western Blot)
This protocol describes how to assess the inhibition of Ras farnesylation in cultured cells.
Materials:
-
Cancer cell line (e.g., A549, Calu-1)
-
Complete cell culture medium
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and membranes
-
Primary antibodies: anti-Ras (recognizes both farnesylated and unfarnesylated forms), anti-HDJ2 (as a farnesylation control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FTI or vehicle control for a specified time (e.g., 24-48 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE. Unfarnesylated Ras will migrate slower than its farnesylated counterpart.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and probe with the primary anti-Ras antibody.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band shift to determine the extent of farnesylation inhibition.
Mitotic Arrest Assay
This protocol is used to evaluate the effect of FTIs on the cell cycle, specifically looking for an accumulation of cells in mitosis.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound and other test compounds
-
Fixative (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with FTIs or vehicle control as described in the previous protocol.
-
Harvest the cells, including any floating cells, and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry. An increase in the G2/M peak indicates mitotic arrest.
Conclusion
This compound is a highly potent inhibitor of farnesyltransferase with significant anti-proliferative activity linked to the induction of mitotic arrest. The quantitative data and experimental protocols provided in this guide offer a framework for the comparative evaluation of this compound and other farnesyltransferase inhibitors. This information is intended to support researchers in making informed decisions for their specific research and drug development objectives.
References
Comparative Guide to Mitotic Arrest Agents: FTI-2153 TFA vs. Microtubule-Targeting Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the farnesyltransferase inhibitor FTI-2153 TFA with established microtubule-targeting mitotic arrest agents, Taxol and Vincristine. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Mechanism of Action and Performance
This compound induces mitotic arrest through a distinct mechanism compared to traditional microtubule poisons. As a potent and highly selective inhibitor of farnesyltransferase (FTase), FTI-2153 prevents the post-translational farnesylation of key proteins involved in cell signaling and division.[1] This inhibition leads to the disruption of bipolar spindle formation, ultimately causing cells to arrest in prometaphase.[1][2] A characteristic feature of FTI-2153-induced mitotic arrest is the formation of a "rosette-like" or "ring-like" chromatin structure. This effect has been observed across various cancer cell lines and even in normal primary fibroblasts, suggesting a mechanism that is independent of Ras and p53 mutation status.
In contrast, Taxol (a taxane) and Vincristine (a vinca alkaloid) directly target microtubules. Taxol stabilizes microtubules, preventing their depolymerization and leading to the formation of abnormal mitotic spindles and subsequent mitotic arrest.[3][4] Conversely, Vincristine inhibits microtubule polymerization, which also disrupts spindle formation and function, causing cells to arrest in mitosis.
The differing mechanisms of action may offer advantages in specific contexts, such as overcoming resistance to microtubule-targeting agents.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound, Taxol, and Vincristine in the human non-small cell lung carcinoma cell lines A549 and Calu-1. It is important to note that direct side-by-side comparisons in the same study are limited, and variations in experimental conditions (e.g., incubation time) can influence IC50 values.
Table 1: Comparison of IC50 Values for Cell Viability
| Compound | Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| This compound | A549 | ~15 (for 38% growth inhibition) | 48 | |
| Calu-1 | ~15 (for 36% growth inhibition) | 48 | ||
| Taxol | A549 | 0.01018 (10.18 µg/L) | 48 | |
| A549 | 0.01 (10 µg/L) | 72 | ||
| A549 | 0.0026 (2.609 ng/mL) | 24 | ||
| A549 | 0.0016 (1.645 ng/mL) | 48 | ||
| A549 | 0.0009 (0.910 ng/mL) | 72 | ||
| Calu-1 | Not explicitly found | - | ||
| Vincristine | A549 | Not explicitly found | - | |
| Calu-1 | Not explicitly found | - |
Table 2: Comparison of Mitotic Arrest Induction
| Compound | Cell Line | Observation | Reference |
| This compound | A549, Calu-1 | Large accumulation of cells in mitosis (prometaphase) | |
| Taxol | A549 | Induces mitotic block at prophase | |
| Vincristine | Various | Induces cell cycle arrest at metaphase |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: this compound signaling pathway leading to mitotic arrest.
Caption: General experimental workflow for comparing mitotic arrest agents.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed A549 or Calu-1 cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Taxol, or Vincristine for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Culture and treat cells with the compounds as described above.
-
Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates mitotic arrest.
Immunofluorescence Staining of Microtubules and DNA
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with the compounds.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (to visualize microtubules) diluted in the blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images to observe microtubule organization and chromosome morphology.
Conclusion
This compound represents a compelling alternative to traditional microtubule-targeting agents for inducing mitotic arrest. Its unique mechanism of action, centered on the inhibition of farnesyltransferase, may provide a strategic advantage in overcoming resistance to taxanes and vinca alkaloids. Further research, particularly direct comparative studies, will be crucial in fully elucidating the relative efficacy and potential therapeutic applications of this compound in oncology.
References
- 1. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. cytion.com [cytion.com]
- 4. Evaluation of permeability alteration and epithelial-mesenchymal transition induced by transforming growth factor-β1 in A549, NCI-H441, and Calu-3 cells: Development of an in vitro model of respiratory epithelial cells in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Immunofluorescence Analysis of Tubulin Dynamics in Cells Treated with FTI-2153 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FTI-2153 TFA, a farnesyltransferase inhibitor, with other microtubule-targeting agents (MTAs) for studying tubulin dynamics. It includes detailed experimental protocols for immunofluorescence, a summary of expected quantitative data, and visual diagrams of the mechanism of action and experimental workflow.
Introduction to this compound and Microtubule-Targeting Agents
FTI-2153 is a potent and highly selective inhibitor of farnesyltransferase (FTase), an enzyme responsible for post-translationally modifying proteins with a farnesyl group.[1][2] This modification is crucial for the function of several proteins involved in cell signaling and proliferation. Notably, FTI-2153 has been shown to induce mitotic arrest by disrupting the formation of a normal bipolar spindle.[1][3][4] Instead of a bipolar spindle, cells treated with FTI-2153 form a monoastral spindle with chromosomes arranged in a rosette-like pattern, leading to an accumulation of cells in prometaphase.
The study of tubulin dynamics is critical for understanding cell division and the mechanism of action of various anti-cancer drugs. Microtubule-targeting agents (MTAs) are a class of drugs that interfere with the normal function of microtubules. They are broadly classified into two categories: microtubule-stabilizing agents (MSAs) and microtubule-destabilizing agents (MDAs). This guide will compare the effects of this compound on tubulin with those of well-characterized MTAs.
Mechanism of Action: this compound vs. Other Microtubule-Targeting Agents
While FTI-2153's primary target is farnesyltransferase, its downstream effects lead to mitotic spindle disruption. This is in contrast to classical MTAs that directly bind to tubulin subunits.
-
This compound : Inhibits farnesyltransferase, preventing the farnesylation of key proteins required for the formation of a bipolar spindle. This leads to the formation of monoastral spindles and mitotic arrest. The effect is independent of Ras and p53 mutation status in many cell lines.
-
Microtubule-Destabilizing Agents (MDAs) :
-
Vinca Alkaloids (e.g., Vinblastine, Vincristine) : Bind to the vinca domain on β-tubulin, preventing their polymerization into microtubules.
-
Colchicine-Site Binders (e.g., Colchicine, Nocodazole) : Bind to the colchicine-binding site on β-tubulin, also inhibiting microtubule polymerization.
-
-
Microtubule-Stabilizing Agents (MSAs) :
-
Taxanes (e.g., Paclitaxel, Docetaxel) : Bind to the taxane site on β-tubulin within the microtubule, stabilizing it and preventing depolymerization.
-
The following diagram illustrates the different targets and effects of these compounds.
Detailed Experimental Protocol: Immunofluorescence of Tubulin
This protocol is designed for adherent cells cultured on coverslips.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 (PBST)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or other MTAs for the appropriate duration. Include a vehicle-treated control group.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Add 4% PFA to the cells and fix for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash three times with PBS.
-
Incubate the cells in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point onwards.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of control and treated cells using identical settings for exposure time, laser power, and gain.
-
Perform quantitative analysis using image analysis software like ImageJ/Fiji.
-
Quantitative Data Comparison
The following table summarizes the expected quantitative outcomes from immunofluorescence experiments comparing this compound with other MTAs.
| Parameter | Control (Vehicle) | This compound | Vinca Alkaloids (e.g., Vinblastine) | Taxanes (e.g., Paclitaxel) |
| Mitotic Index (%) | Baseline | Increased | Increased | Increased |
| Spindle Morphology | Bipolar spindles in mitotic cells | Predominantly monoastral spindles with a rosette of chromosomes | Disrupted or absent mitotic spindles | Bundled, stable microtubules; often multipolar spindles |
| Microtubule Density | Normal cytoplasmic network | May appear denser in the monoaster | Decreased cytoplasmic microtubule network | Increased density of cytoplasmic microtubules |
| Cell Cycle Phase | Normal distribution | Accumulation in prometaphase | Mitotic arrest | Mitotic arrest |
| Tubulin Polymerization State | Dynamic equilibrium | Indirectly affects spindle polymer | Decreased polymer mass | Increased polymer mass |
Experimental and Analytical Workflow
The diagram below outlines the key steps in performing and analyzing an immunofluorescence experiment to assess the effects of this compound on tubulin.
Conclusion
This compound offers a unique tool for studying mitotic progression due to its indirect effect on the mitotic spindle via farnesyltransferase inhibition. This contrasts with classical MTAs that directly target tubulin. Immunofluorescence is a powerful technique to visualize these effects, revealing the characteristic monoastral spindle phenotype induced by FTI-2153. By comparing its effects to those of well-known microtubule-stabilizing and -destabilizing agents, researchers can gain a deeper understanding of the complex regulation of microtubule dynamics during cell division and the potential therapeutic applications of farnesyltransferase inhibitors. The provided protocol and analytical framework offer a solid foundation for conducting such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. The farnesyltransferase inhibitor, FTI-2153, blocks bipolar spindle formation and chromosome alignment and causes prometaphase accumulation during mitosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The farnesyltransferase inhibitor, FTI-2153, inhibits bipolar spindle formation during mitosis independently of transformation and Ras and p53 mutation status. | Sigma-Aldrich [b2b.sigmaaldrich.com]
A Researcher's Guide to Control Experiments for FTI-2153 TFA Studies
For researchers, scientists, and drug development professionals investigating the farnesyltransferase inhibitor FTI-2153 TFA, rigorous experimental design is paramount to generating reproducible and conclusive data. This guide provides a comparative framework for designing control experiments, complete with detailed protocols and quantitative data to support your studies.
Comparative Efficacy of this compound
This compound is a potent and highly selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins involved in cell signaling and proliferation.[1][2][3] Its primary mechanism of action involves the inhibition of farnesylation, a key step in the activation of proteins such as Ras.[3][4] However, its anti-cancer effects are not solely dependent on Ras inhibition, as it also impacts other farnesylated proteins like RhoB, CENP-E, and CENP-F, leading to cell cycle arrest and apoptosis.
In Vitro Activity of this compound
The following table summarizes the in vitro efficacy of this compound across various cell lines.
| Cell Line | Cancer Type | Ras Status | IC50 (FTase) | IC50 (H-Ras Processing) | Growth Inhibition (15 µM) | Key Observations |
| Sensitive Lines | ||||||
| H-Ras-transformed NIH 3T3 | Fibrosarcoma | Oncogenic H-Ras | 1.4 nM | 10 nM | - | Highly sensitive to FTI-2153. |
| Calu-1 | Lung Cancer | Mutant K-Ras | - | - | 36% | Sensitive to growth inhibition and shows prometaphase accumulation. |
| A-549 | Lung Cancer | Mutant K-Ras | - | - | 25% | Shows prometaphase accumulation and bipolar spindle formation inhibition. |
| HT1080 | Fibrosarcoma | Mutant N-Ras | > 50 µM | - | 13% | Accumulates in prometaphase. |
| OVCAR3 | Ovarian Cancer | Wild-type Ras | - | - | 22% | Shows prometaphase accumulation. |
| Resistant Lines | ||||||
| T-24 | Bladder Cancer | Mutant H-Ras | - | - | 38% | Resistant to FTI-2153-induced inhibition of bipolar spindle formation. |
| NIH3T3 (parental) | Fibroblast | Wild-type Ras | - | - | 8% | Resistant to growth inhibition and inhibition of bipolar spindle formation. |
| HFF | Foreskin Fibroblast | Wild-type Ras | - | - | 8% | Resistant to growth inhibition but sensitive to bipolar spindle formation inhibition. |
Experimental Protocols
To ensure the validity of your findings, it is crucial to employ standardized and well-controlled experimental protocols.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (another known FTI) for the desired duration (e.g., 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Incubate for 15 minutes with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
70% cold ethanol
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest cells and create a single-cell suspension.
-
Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells on ice for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 single cells.
Immunofluorescence for Mitotic Spindle Analysis
This technique allows for the visualization of microtubule structures within the cell.
Materials:
-
Coverslips
-
Fixation solution (e.g., cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Protocol:
-
Grow cells on coverslips and treat with this compound or controls.
-
Fix the cells with a suitable fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Control Experiment Workflow
A well-designed experiment includes multiple layers of controls to ensure the observed effects are specific to the treatment.
Caption: Workflow for this compound control experiments.
Farnesyltransferase Signaling Pathway
This compound acts by inhibiting farnesyltransferase, thereby preventing the farnesylation and subsequent membrane localization of key signaling proteins.
Caption: Inhibition of the farnesylation pathway by this compound.
References
FTI-2153 TFA: A Comparative Analysis of In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the farnesyltransferase inhibitor (FTI) FTI-2153 TFA, detailing its effects both in laboratory cell cultures (in vitro) and within living organisms (in vivo). This document synthesizes available experimental data to offer an objective overview of its performance and mechanisms of action.
This compound is a potent and highly selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins involved in cell signaling and proliferation, most notably the Ras family of oncoproteins.[1][2] By blocking farnesylation, FTI-2153 aims to disrupt aberrant signaling pathways that drive cancer cell growth.
In Vitro Effects: Potent Anti-proliferative and Mitotic Arrest Activity
In vitro studies have demonstrated the significant potency of this compound in inhibiting FTase and cellular processes. The compound exhibits a low nanomolar IC50 value for FTase inhibition, indicating high biochemical potency.[1][2] This translates to effective blockage of H-Ras processing in cancer cell lines.[1]
A key mechanism of action identified in multiple cancer cell lines is the induction of mitotic arrest. FTI-2153 has been shown to inhibit the formation of bipolar spindles during mitosis, leading to an accumulation of cells in the prometaphase stage of the cell cycle. This effect is observed in a variety of cancer cell lines, including those derived from lung and ovarian cancers, and appears to be independent of Ras or p53 mutation status in many cases.
The following table summarizes the quantitative data on the in vitro effects of this compound across various cancer cell lines.
| Parameter | Cell Line(s) | Value/Effect | Reference(s) |
| FTase Inhibition (IC50) | - | 1.4 nM | |
| H-Ras Processing Inhibition (IC50) | - | 10 nM | |
| Cell Growth Inhibition | T-24 (Bladder Carcinoma) | 38% at 15 µM | |
| Calu-1 (Lung Cancer) | 36% at 15 µM | ||
| A-549 (Lung Cancer) | 25% at 15 µM | ||
| OVCAR3 (Ovarian Cancer) | 22% at 15 µM | ||
| Mitotic Arrest | A-549, Calu-1, OVCAR3, HT1080 | Accumulation in prometaphase |
In Vivo Effects: Preclinical Landscape of Farnesyltransferase Inhibitors
While extensive in vitro data for this compound is available, specific in vivo studies detailing its efficacy, pharmacokinetics, and toxicity in animal models are not widely reported in the public domain. However, the broader class of farnesyltransferase inhibitors has undergone significant preclinical evaluation, providing a general framework for understanding the potential in vivo profile of FTI-2153.
Preclinical studies with various FTIs in xenograft and transgenic mouse models have demonstrated their ability to inhibit tumor growth and, in some instances, induce tumor regression. The anti-tumor activity of FTIs is not always correlated with the Ras mutation status of the tumors, suggesting that other farnesylated proteins are also important targets. FTIs have shown promise in combination therapies with cytotoxic agents and radiation.
It is important to note the potential for toxicity with FTIs. While some preclinical studies have reported a favorable therapeutic window, dose-limiting toxicities have been observed in clinical trials of other FTIs. The trifluoroacetic acid (TFA) counter-ion, present in this compound, has been the subject of toxicological assessment, with studies indicating a low potential for bioaccumulation and toxicity at expected environmental exposures. However, the overall in vivo safety and efficacy profile of this compound remains to be fully characterized.
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
-
Cell Culture: Human cancer cell lines (e.g., T-24, Calu-1, A-549, OVCAR3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT assay, which measures mitochondrial metabolic activity, or by direct cell counting using a hemocytometer and trypan blue exclusion.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mitotic Arrest Analysis by Flow Cytometry
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described above.
-
Cell Harvesting and Fixation: After the treatment period, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on the DNA content histogram. An increase in the G2/M population is indicative of mitotic arrest.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of farnesyltransferase, which disrupts the Ras signaling pathway. Ras proteins, when activated, trigger a cascade of downstream signaling events that promote cell proliferation and survival. Farnesylation is a critical step for the localization of Ras to the cell membrane, a prerequisite for its activation.
Caption: this compound inhibits farnesyltransferase, blocking Ras farnesylation and membrane localization.
The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of this compound.
Caption: Workflow for in vitro evaluation of this compound.
References
Safety Operating Guide
Personal protective equipment for handling FTI-2153 TFA
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical guidance for the handling and disposal of FTI-2153 TFA, a potent farnesyltransferase inhibitor. The information is intended to establish safe laboratory practices and minimize exposure risk to this compound.
Hazard Identification and Engineering Controls
This compound is a potent compound, and its trifluoroacetic acid (TFA) component is a strong corrosive acid.[1] It is harmful if inhaled, causes severe skin burns, and can cause serious eye damage. Therefore, stringent safety measures are imperative.
Engineering Controls are the primary line of defense to minimize exposure.
-
Fume Hood: All handling of this compound, especially when in solid (powder) form or when preparing solutions, must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any potential fugitive emissions.
-
Closed Systems: For larger scale operations, the use of closed systems for weighing and transfer is highly recommended to prevent the generation of dust and aerosols.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against skin contact with the corrosive and potent compound. The outer glove can be removed immediately in case of contamination. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of the corrosive TFA component and airborne powder particles. |
| Body Protection | A disposable, chemical-resistant lab coat or coveralls. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | An N95 or higher-rated respirator. | Essential when handling the powder form to prevent inhalation of fine particles. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential for personnel safety.
Preparation and Weighing
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the workspace within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing:
-
Perform all weighing of this compound powder within a chemical fume hood.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Handle the powder gently to minimize dust generation.
-
Close the container immediately after dispensing.
-
Solution Preparation
-
Solvent Addition: When preparing solutions, slowly add the solvent to the solid this compound to avoid splashing.
-
Container: Use a sealed container for dissolution to prevent the release of vapors.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: For small spills, use a chemical spill kit with appropriate absorbent materials. Do not use combustible materials to absorb spills of corrosive substances.
-
Neutralize: For spills involving the TFA component, neutralization with a weak base (e.g., sodium bicarbonate solution) may be necessary.
-
Clean: Carefully clean the spill area, working from the outside in.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and puncture-resistant container for hazardous waste. |
| Liquid Waste (Solutions) | Collect in a compatible, sealed container labeled as hazardous waste. Do not mix with incompatible waste streams. |
| Contaminated Materials (PPE, bench paper, etc.) | Place in a designated hazardous waste container. |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this compound waste with other chemical waste unless compatibility is confirmed.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₇H₃₁F₃N₄O₅S |
| Molecular Weight | 580.6 g/mol [2] |
Diagrams
Caption: this compound Safe Handling and Spill Response Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
